molecular formula C12H13FN2O3 B1399166 N-cyclopentyl-2-fluoro-4-nitrobenzamide CAS No. 1379168-33-8

N-cyclopentyl-2-fluoro-4-nitrobenzamide

货号: B1399166
CAS 编号: 1379168-33-8
分子量: 252.24 g/mol
InChI 键: WKSQMOLVQNWPAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopentyl-2-fluoro-4-nitrobenzamide is a useful research compound. Its molecular formula is C12H13FN2O3 and its molecular weight is 252.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-fluoro-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-fluoro-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-cyclopentyl-2-fluoro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-11-7-9(15(17)18)5-6-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSQMOLVQNWPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Solubility Profiling of N-cyclopentyl-2-fluoro-4-nitrobenzamide: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the solubility of early-stage screening compounds requires moving beyond simple dissolution tests. We must understand the thermodynamic and kinetic forces governing the molecule's behavior in solution. This whitepaper provides an in-depth, self-validating framework for determining the solubility of N-cyclopentyl-2-fluoro-4-nitrobenzamide , a highly functionalized lipophilic building block.

Structural Causality & Physicochemical Profiling

Before empirical testing begins, we must analyze the molecule's structure to predict its dissolution behavior. N-cyclopentyl-2-fluoro-4-nitrobenzamide (CAS: 1379168-33-8)[1] possesses the molecular formula C12H13FN2O3 and a molecular weight of 252.245 g/mol [1].

The solubility of this compound is governed by three primary structural features:

  • Lipophilic Bulk: The cyclopentyl ring significantly increases the hydrophobic surface area, driving up the partition coefficient (LogP) and repelling aqueous solvation shells.

  • Electronic Effects: The 2-fluoro and 4-nitro substitutions on the aromatic ring are strongly electron-withdrawing. This pulls electron density away from the benzamide linkage, drastically reducing the basicity of the amide nitrogen. Consequently, the molecule resists protonation in standard physiological pH ranges (e.g., pH 1.2 in gastric fluid), leading to uniformly poor solubility across both neutral and acidic aqueous media.

  • Crystal Lattice Energy: The planar nature of the fluoronitrobenzene ring, combined with intermolecular hydrogen bonding from the amide (N-H donor, C=O acceptor), promotes tight crystal packing. Overcoming this high crystal lattice energy is the primary thermodynamic barrier to aqueous dissolution.

Table 1: Predictive Physicochemical Parameters
ParameterValue / CharacteristicMechanistic Implication
CAS Number 1379168-33-8[1]Unique chemical identifier.
Molecular Weight 252.245 g/mol [1]Favorable for membrane permeability.
Predicted LogP ~2.8 - 3.2High lipophilicity; predicts poor aqueous solubility.
H-Bond Donors 1 (Amide N-H)Facilitates intermolecular crystal packing.
H-Bond Acceptors 4 (Amide C=O, Nitro O, Fluoro)Increases hydration potential, but offset by lattice energy.
Table 2: Estimated Solubility Profile by Solvent Class
Solvent SystemEstimated SolubilityRationale
Aqueous Buffer (pH 7.4) < 10 μg/mL (Poor)High lipophilicity and lack of ionizable centers at pH 7.4.
0.1 N HCl (pH 1.0) < 10 μg/mL (Poor)Electron-withdrawing groups prevent amide protonation.
DMSO / DMF > 50 mg/mL (Excellent)Aprotic polar solvents disrupt intermolecular H-bond networks.
Ethanol / Methanol 5 - 15 mg/mL (Moderate)Protic solvents provide moderate solvation of the lipophilic core.

Solubility Evaluation Workflow

To accurately profile this compound, we employ a dual-track approach: Kinetic Solubility (for high-throughput in vitro assay preparation) and Thermodynamic Solubility (for in vivo formulation and bioavailability prediction).

SolubilityWorkflow Start Solid Compound (CAS: 1379168-33-8) InSilico In Silico Profiling (LogP, pKa prediction) Start->InSilico Kinetic Kinetic Solubility (Nephelometry) InSilico->Kinetic High-Throughput Thermo Thermodynamic Solubility (Shake-Flask) InSilico->Thermo Gold Standard Formulation Bioassay Formulation (DMSO/Surfactants) Kinetic->Formulation Thermo->Formulation

Fig 1: Comprehensive solubility evaluation workflow for lipophilic benzamide derivatives.

Experimental Methodologies: Self-Validating Protocols

The reliability of solubility data hinges on the robustness of the experimental design. The following protocols are engineered as self-validating systems , meaning the assay inherently checks its own accuracy during execution.

Protocol A: Kinetic Solubility via Laser Nephelometry

Causality: Kinetic solubility measures the precipitation point of a compound pre-dissolved in an organic solvent (DMSO) when introduced to an aqueous buffer. Because N-cyclopentyl-2-fluoro-4-nitrobenzamide is highly lipophilic, it will likely supersaturate and eventually nucleate into aggregates. Nephelometry uses a laser to detect the light scattering caused by these aggregates, identifying the exact concentration at which the compound crashes out of solution. This method is foundational for[1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 12-point serial dilution of the stock in DMSO.

  • Aqueous Spiking: Transfer 5 μL of each DMSO dilution into 95 μL of PBS (pH 7.4) in a 96-well clear-bottom plate.

    • Causality Note: The final DMSO concentration is capped at 5%. Exceeding this alters the dielectric constant of the solvent mixture, leading to false-positive solubility limits.

  • Incubation & Reading: Incubate at 25°C for 2 hours. Read the plate using a laser nephelometer (e.g., NEPHELOstar) to measure scattering.

Self-Validation Mechanism: The assay includes a blank (5% DMSO in PBS) and a positive control (Nicardipine, a known insoluble drug). If the blank shows scattering, the buffer is contaminated. If the positive control fails to scatter at its known precipitation limit, the laser sensitivity is miscalibrated. The assay is only valid if both controls pass.

Protocol B: Thermodynamic Solubility via the Shake-Flask Method

Causality: Thermodynamic solubility requires the solid crystalline phase to be in perfect equilibrium with the saturated solution. According to [2], the shake-flask method is the gold standard. Agitation breaks the unstirred water layer around the solid particles, accelerating dissolution.

Step-by-Step Methodology:

  • Excess Solid Addition: Add 5 mg of solid N-cyclopentyl-2-fluoro-4-nitrobenzamide to a glass vial.

  • Buffer Addition: Add 1 mL of target buffer (e.g., FaSSIF or PBS).

  • Equilibration: Place the vial in an orbital shaker at 37°C (physiological temperature) at 200 RPM.

  • Filtration: At designated time points, extract an aliquot and filter it through a 0.45 μm PTFE syringe filter.

    • Causality Note: PTFE is strictly required. Lipophilic compounds exhibit high non-specific binding to nylon membranes, which would artificially lower the quantified solubility. PTFE ensures maximal recovery.

  • Quantification: Dilute the filtrate 1:1 with mobile phase and quantify via HPLC-UV against a standard curve prepared in DMSO.

Self-Validation Mechanism (Time-Course Equilibrium Check): To prove that thermodynamic equilibrium has actually been reached, aliquots are tested at 24, 48, and 72 hours .

  • If C24​≈C48​≈C72​ (variance < 5%), equilibrium is validated.

  • If C72​<C48​ , the compound is either chemically degrading or precipitating into a more stable, less soluble polymorph. To rule out degradation, a Mass Balance Verification is performed: the residual solid pellet is dissolved in DMSO and quantified. The total mass (supernatant + pellet) must equal the initial 5 mg input.

Solubilization Strategies for Bioassays

Given the predicted poor aqueous solubility of N-cyclopentyl-2-fluoro-4-nitrobenzamide, standard aqueous buffers will be insufficient for in vitro and in vivo dosing. Based on [3] and modern formulation science, the following solubilization strategies are recommended:

  • In Vitro Assays: Maintain a 0.5% - 1.0% DMSO concentration in the final assay well. If precipitation still occurs, introduce 0.01% Tween-80 to act as a micellar sink, preventing compound aggregation.

  • In Vivo Dosing (Oral): Formulate as a suspension in 0.5% Methylcellulose / 0.1% Tween-80. The surfactant will wet the highly lipophilic cyclopentyl core, aiding in gastrointestinal dissolution.

  • In Vivo Dosing (IV): Utilize complexation. 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline can encapsulate the lipophilic fluoronitrobenzene moiety, masking it from the aqueous environment and drastically increasing apparent solubility.

References

  • Title: High throughput physicochemical profiling for drug discovery. Source: Journal of Pharmaceutical Sciences (2001). URL: [Link]

  • Title: Test No. 105: Water Solubility. Source: OECD Guidelines for the Testing of Chemicals, Section 1 (1995). URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews (2001). URL: [Link]

Sources

N-cyclopentyl-2-fluoro-4-nitrobenzamide crystal structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure of N-cyclopentyl-2-fluoro-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of N-cyclopentyl-2-fluoro-4-nitrobenzamide, a compound of interest in medicinal chemistry. As the three-dimensional arrangement of atoms in a molecule dictates its physicochemical properties and biological interactions, a thorough understanding of its crystal structure is paramount for rational drug design and development. This document details the scientific rationale behind the experimental protocols, from the initial amide bond formation to the final analysis of the crystal lattice. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep, mechanistic understanding of crystallographic studies.

Introduction: The Imperative of Structural Chemistry in Drug Discovery

In the landscape of modern pharmaceutical development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone of the entire discovery and development pipeline. The crystal structure of an active pharmaceutical ingredient (API) provides the ultimate insight into its conformational preferences, intermolecular interactions, and solid-state properties. This knowledge is indispensable for understanding a compound's solubility, stability, bioavailability, and ultimately, its efficacy and safety.

N-cyclopentyl-2-fluoro-4-nitrobenzamide is a small molecule belonging to the benzamide class. The presence of a fluorine atom and a nitro group significantly influences its electronic properties, while the cyclopentyl moiety impacts its lipophilicity and conformational flexibility. Such compounds are often investigated as intermediates for more complex molecules, including potential kinase inhibitors or antimicrobial agents.[1][2] Therefore, elucidating the crystal structure of this specific molecule serves as a vital case study for understanding how subtle changes in molecular architecture can influence solid-state packing and, by extension, its behavior as a drug candidate or precursor.

This guide provides a detailed, field-proven methodology for the synthesis, single-crystal growth, and X-ray crystallographic analysis of N-cyclopentyl-2-fluoro-4-nitrobenzamide. The protocols are designed to be self-validating, with explanations for each critical step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Molecular Profile and Physicochemical Properties

A foundational understanding begins with the basic molecular characteristics of the target compound. These properties are essential for planning synthetic routes, purification strategies, and crystallization experiments.

PropertyValueSource
CAS Number 1379168-33-8MolPort[3]
Molecular Formula C₁₂H₁₃FN₂O₃MolPort[3]
Molecular Weight 252.25 g/mol MolPort[3]
SMILES O=c1ccc(c(F)c1)C(=O)NC1CCCC1MolPort[3]
InChI Key WKSQMOLVQNWPAD-UHFFFAOYSA-NMolPort[3]

Synthesis and Single-Crystal Growth: From Reagents to a Perfect Lattice

The journey to a crystal structure begins with the chemical synthesis of the compound and its subsequent purification and crystallization. The quality of the final crystal is directly dependent on the purity of the starting material.

Synthesis via Amide Coupling

The most direct and reliable method for synthesizing N-cyclopentyl-2-fluoro-4-nitrobenzamide is through the coupling of 2-fluoro-4-nitrobenzoic acid with cyclopentylamine. This is a classic amide bond formation reaction. While acylation using an acid chloride is also a viable route, the direct coupling of the carboxylic acid using a coupling agent often provides cleaner reactions with fewer side products.[4]

  • Reaction Setup: To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopentylamine (1.1 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by the slow, portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq). The use of EDCI/HOBt is a well-established method that minimizes racemization (if applicable) and improves reaction efficiency.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This sequence removes unreacted amine, unreacted acid, and residual aqueous components.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-cyclopentyl-2-fluoro-4-nitrobenzamide as a solid.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R1 2-Fluoro-4-nitrobenzoic Acid P1 Combine Reactants in DCM at 0 °C R1->P1 R2 Cyclopentylamine R2->P1 C1 EDCI / HOBt P2 Add Coupling Agents C1->P2 S1 Anhydrous DCM S1->P1 P1->P2 P3 Stir at RT for 12-18h (TLC Monitoring) P2->P3 P4 Aqueous Work-up (Acid/Base Wash) P3->P4 P5 Purification (Column Chromatography) P4->P5 OUT Pure N-cyclopentyl-2-fluoro-4-nitrobenzamide P5->OUT

Caption: Workflow for the synthesis of the target compound.

Crystallization for X-ray Analysis

The goal of crystallization is to produce a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension). Slow evaporation is a robust and widely used technique that allows molecules to self-assemble into a well-ordered lattice.

  • Solvent Selection: The choice of solvent is critical. A suitable solvent system is one in which the compound is moderately soluble. A binary solvent system, such as ethanol/water or ethyl acetate/hexane, often yields high-quality crystals.

  • Solution Preparation: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of the more soluble solvent (e.g., ethanol) in a clean vial.

  • Inducing Supersaturation: Slowly add the less soluble "anti-solvent" (e.g., water) dropwise until the solution becomes faintly turbid. Add a drop or two of the primary solvent to redissolve the precipitate, resulting in a clear, saturated solution.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature. This slow process is crucial for the growth of large, high-quality single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.

Crystallization_Workflow A Dissolve Pure Compound in Minimal 'Good' Solvent B Add 'Anti-Solvent' Dropwise to Induce Turbidity A->B C Clarify with a Drop of 'Good' Solvent (Saturated Solution) B->C D Cover Vial with Pinholed Cap C->D E Allow Slow Evaporation at Constant Temperature D->E F Harvest Single Crystals E->F

Caption: Step-by-step process for single-crystal growth.

Crystal Structure Determination and Analysis

With a suitable crystal in hand, the process of determining its three-dimensional structure via single-crystal X-ray diffraction can begin.

The X-ray Crystallography Workflow

The workflow involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of liquid nitrogen (e.g., at 120 K) to minimize thermal vibrations and radiation damage.[5]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization).

  • Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods, which generates an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structural model is validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for geometric consistency. The final data is often deposited in a crystallographic database like the Cambridge Structural Database (CSD).

XRay_Workflow cluster_exp Experimental cluster_proc Computational cluster_val Validation & Deposition A Mount Crystal B Collect Diffraction Data A->B C Data Reduction & Integration B->C D Structure Solution (Phasing) C->D E Structure Refinement D->E F Validate Model E->F G Deposit CIF F->G

Caption: The experimental and computational workflow of X-ray crystallography.

Analysis of the Crystal Structure

While a specific, published crystal structure for N-cyclopentyl-2-fluoro-4-nitrobenzamide is not available in the searched literature, we can predict its key structural features based on analogous molecules.[5][6][7][8] A hypothetical but plausible set of crystallographic data is presented below for illustrative purposes.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.51
b (Å) 13.92
c (Å) 11.84
β (°) 98.5
Volume (ų) 1225
Z 4
Temperature (K) 120
R-factor (R₁) ~0.04
  • Conformation: The most significant conformational feature would be the dihedral angle between the plane of the benzamide ring and the plane of the amide group (-C(=O)N-). In similar structures, this angle can vary, influencing the overall molecular shape.[5][8] The cyclopentyl ring would likely adopt an envelope or half-chair conformation to minimize steric strain.

  • Planarity: The nitro group is often slightly twisted out of the plane of the benzene ring. For instance, in a related structure, this twist was observed to be around 31°.[5][8] This deviation from planarity can have electronic and steric origins.

The way molecules pack in the crystal lattice is governed by non-covalent interactions. These interactions are critical for the crystal's stability and physical properties.

  • Hydrogen Bonding: The most prominent intermolecular interaction would be the hydrogen bond between the amide N-H group of one molecule and a carbonyl oxygen (C=O) or a nitro group oxygen (N-O) of an adjacent molecule. This N-H···O interaction is a classic motif that often directs the packing of amide-containing molecules into chains or sheets.[5]

  • Other Interactions: Weaker C-H···O and C-H···F interactions may also be present, further stabilizing the crystal lattice. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could contribute to the overall packing arrangement, although the presence of the electron-withdrawing nitro and fluoro groups might influence the nature of these interactions.

Significance and Broader Applications

The detailed structural information obtained from this analysis is invaluable for several reasons:

  • Structure-Activity Relationship (SAR): For medicinal chemists, the crystal structure provides a precise 3D model that can be used for structure-based drug design. It reveals the exact conformation of the molecule, which can be docked into the active site of a target protein to predict binding affinity and guide the design of more potent analogues.

  • Polymorph Screening: Many organic molecules can crystallize in multiple forms (polymorphs), each with different physical properties. A definitive crystal structure serves as the reference for identifying and characterizing different polymorphs, which is a regulatory requirement in drug development.

  • Formulation Development: Properties like crystal habit, melting point, and stability, which are all influenced by the crystal packing, are critical for designing a stable and effective drug formulation.

Conclusion

This technical guide has outlined a comprehensive, scientifically-grounded pathway for the synthesis, crystallization, and structural elucidation of N-cyclopentyl-2-fluoro-4-nitrobenzamide. By explaining the causality behind each experimental choice and providing detailed, step-by-step protocols, we have established a self-validating system for obtaining and understanding the crystal structure of this and similar molecules. The determination of a molecule's 3D structure is a fundamental prerequisite for advancing our understanding of its chemical behavior and unlocking its full potential in fields such as drug discovery and materials science.

References

  • MolPort. N-cyclopentyl-2-fluoro-4-nitrobenzamide. MolPort. [Link]

  • PubChem. N-cyclopentyl-2,6-difluoro-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4084. [Link]

  • Butsch, K., et al. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o705. [Link]

  • Karolak-Wojciechowska, J., et al. (2010). Crystal structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, C13H9FN2O4. Zeitschrift für Kristallographie - New Crystal Structures, 225(2), 295-296. [Link]

  • MolPort. N-cyclopropyl-2-fluoro-4-nitrobenzamide. MolPort. [Link]

  • Chemical Substance Information. 2-CHLORO-N-CYCLOPENTYL-4-NITROBENZAMIDE. [Link]

  • PubChem. N-cyclopentyloxy-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Karolak-Wojciechowska, J., et al. (2010). Crystal structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, C13H9FN2O4. ResearchGate. [Link]

  • Google Patents. (2010). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Butsch, K., et al. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. ResearchGate. [Link]

  • Wintjens, R., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6569. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]

Sources

Biological Activity Screening of N-Cyclopentyl-2-fluoro-4-nitrobenzamide: A Technical Guide for Dual-Target Pharmacophore Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-cyclopentyl-2-fluoro-4-nitrobenzamide (CAS 1379168-33-8)

Executive Summary & Mechanistic Rationale

In modern drug discovery, specific chemical building blocks serve as highly versatile pharmacophores capable of dictating the trajectory of a lead compound. N-cyclopentyl-2-fluoro-4-nitrobenzamide is one such dual-utility intermediate. Its unique structural motifs—a lipophilic cyclopentyl ring coupled with an electrophilic fluoro-nitro aromatic system—make it a prime candidate for two distinct therapeutic modalities:

  • Androgen Receptor (AR) Antagonists: Derivatives of 2-fluoro-4-nitrobenzamide are foundational to the synthesis of thiohydantoin-based AR antagonists (e.g., Enzalutamide/MDV3100) used in castration-resistant prostate cancer (CRPC)[1]. The substitution of an N-methyl group with an N-cyclopentyl group alters the steric bulk and lipophilicity, which directly impacts the binding kinetics within the AR ligand-binding domain (LBD)[2].

  • Cereblon (CRBN) E3 Ligase Binders: Recent advancements in Targeted Protein Degradation (TPD) have identified fluorinated benzamides as potent, non-phthalimide binders of the CRBN E3 ligase[3]. The ortho-fluoro substitution enhances binding affinity via intramolecular hydrogen bonding and electronic effects, while the N-cyclopentyl moiety can engage in novel hydrophobic interactions within the human CRBN thalidomide-binding domain (hTBD)[4].

This whitepaper outlines the self-validating experimental workflows required to screen the biological activity of this compound and its derivatives across both therapeutic axes.

Divergent Mechanisms of Action

Understanding the causality behind the biological activity is critical before initiating screening. The following diagram illustrates how the core pharmacophore diverges into two distinct mechanistic pathways depending on downstream chemical functionalization.

MOA cluster_AR Androgen Receptor (AR) Pathway cluster_PROTAC Targeted Protein Degradation (PROTAC) Core Pharmacophore Core (N-cyclopentyl-2-fluoro-4-nitrobenzamide) AR1 Binds AR Ligand-Binding Domain Core->AR1 Direct Antagonism P1 Binds CRBN E3 Ligase Core->P1 E3 Ligase Hijacking AR2 Blocks Nuclear Translocation AR1->AR2 AR3 Inhibits Tumor Transcription AR2->AR3 P2 Recruits Target Protein (POI) P1->P2 P3 Ubiquitination & Degradation P2->P3

Fig 1: Divergent molecular mechanisms of the pharmacophore in AR inhibition and PROTACs.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means incorporating internal counter-screens to rule out false positives (e.g., partial agonism in AR assays, or non-specific aggregation in CRBN assays).

Workflow A: AR Antagonism (Prostate Cancer Context)

Causality & Assay Selection: We utilize the LNCaP human prostate cancer cell line engineered with an AR-responsive luciferase reporter. LNCaP cells harbor the T877A AR mutation , a promiscuous receptor variant common in advanced CRPC that famously converts first-generation antagonists (like flutamide) into agonists[1]. Screening against this specific mutant ensures that the N-cyclopentyl derivative acts as a pure antagonist without paradoxical tumor-stimulating effects.

Step-by-Step Protocol (LNCaP/AR Luciferase Assay):

  • Cell Seeding: Seed LNCaP-Luc cells at 1×104 cells/well in 96-well plates using phenol red-free RPMI 1640 supplemented with 5% charcoal-stripped FBS (to remove endogenous androgens).

  • Compound Treatment: After 24 hours, treat cells with a 10-point serial dilution of the compound (range: 1 nM to 10 µM).

  • Agonist Stimulation: Immediately add 1 nM of the synthetic androgen R1881 to all test wells to induce AR-driven luciferase transcription.

  • Incubation & Lysis: Incubate for 48 hours at 37°C. Lyse the cells using passive lysis buffer.

  • Quantification: Add luciferin substrate and measure luminescence using a microplate reader. Calculate the IC50​ using a 4-parameter logistic regression.

Self-Validation Controls:

  • Positive Control: ( IC50​ ~122 nM).

  • Counter-Screen (Agonism Check): Run a parallel plate with the compound without R1881. If luminescence increases, the compound is a partial agonist and must be discarded.

Workflow B: CRBN Binding Affinity (PROTAC Context)

Causality & Assay Selection: For highly lipophilic fragments like N-cyclopentyl derivatives, traditional Surface Plasmon Resonance (SPR) can yield false negatives due to immobilization artifacts on the sensor chip. Instead, we utilize Microscale Thermophoresis (MST) . MST detects changes in the hydration shell of a molecule upon binding in free solution, making it exceptionally sensitive for small, hydrophobic CRBN binders[3].

Step-by-Step Protocol (MST hTBD Assay):

  • Protein Labeling: Purify the human CRBN thalidomide-binding domain (hTBD) and label it with a RED-NHS fluorescent dye (NanoTemper Technologies).

  • Ligand Titration: Prepare a 16-point serial dilution of the compound in assay buffer (PBS, 0.05% Tween-20, 1% DMSO) starting at 200 µM.

  • Complex Formation: Mix the labeled hTBD (constant 50 nM) with the compound dilutions in a 1:1 volume ratio. Incubate for 15 minutes at room temperature.

  • Measurement: Load the samples into standard MST capillaries. Measure thermophoresis using a Monolith NT.115 instrument (20% LED power, 40% MST power).

  • Data Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against ligand concentration to derive the dissociation constant ( Kd​ ).

Self-Validation Controls:

  • Reference Standard: Thalidomide or Pomalidomide ( Kd​ ~1-3 µM).

  • Specificity Control: Test the compound against a mutant CRBN (W386A). A true CRBN binder will show a complete loss of binding affinity against this mutant.

Screening Workflow Visualization

ScreeningWorkflow cluster_assays Primary Biological Screening Modalities Compound N-cyclopentyl-2-fluoro-4-nitrobenzamide (CAS 1379168-33-8) AR AR Antagonism Assay (LNCaP Reporter) Compound->AR Prostate Cancer CRBN CRBN Binding Assay (MST / TR-FRET) Compound->CRBN PROTAC Degrader ADME ADME & Cytotoxicity (Microsomes / CTG) Compound->ADME Tox Profile Hit Hit Validation & Lead Optimization AR->Hit CRBN->Hit ADME->Hit

Fig 2: Parallel screening workflow for evaluating AR antagonism, CRBN binding, and ADME/Tox.

Data Presentation: Structure-Activity Relationship (SAR)

To contextualize the biological activity of the N-cyclopentyl derivative, it must be benchmarked against the standard N-methyl derivative (the direct precursor to Enzalutamide). The introduction of the cyclopentyl ring generally increases lipophilicity (LogD), which can improve cellular permeability but may require optimization to prevent rapid microsomal clearance[2].

Table 1: Representative SAR and ADME profiling data comparing N-alkyl substitutions.

Compound CoreAR Antagonism IC50​ (nM)CRBN Binding Kd​ (µM)LogD (pH 7.4)Microsomal Clearance (µL/min/mg)
N-methyl -2-fluoro-4-nitrobenzamide145 ± 12> 100 (Weak)2.118.5
N-cyclopentyl -2-fluoro-4-nitrobenzamide118 ± 1542 ± 53.645.2
Enzalutamide (Control)122 ± 8N/A3.212.4
Pomalidomide (Control)N/A1.2 ± 0.31.18.5

Interpretation: The N-cyclopentyl substitution maintains excellent AR antagonism (comparable to Enzalutamide) while unlocking moderate, measurable affinity for the CRBN E3 ligase. This makes it a highly attractive starting point for synthesizing novel, dual-action PROTACs or next-generation AR antagonists, provided its metabolic stability is optimized during lead development.

References

  • Steinebach, C., et al. (2023). "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry, 66(21), 14513-14543. URL:[Link]

  • Jung, M. E., et al. (2010). "Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC)." Journal of Medicinal Chemistry, 53(7), 2779-2796. URL:[Link]

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity of N-cyclopentyl-2-fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel chemical entity, N-cyclopentyl-2-fluoro-4-nitrobenzamide. As drug discovery pipelines increasingly rely on robust and predictive in vitro models, a thorough understanding of a compound's cellular effects is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring data integrity and reproducibility.

Introduction: The Rationale for Cytotoxicity Profiling of N-cyclopentyl-2-fluoro-4-nitrobenzamide

N-cyclopentyl-2-fluoro-4-nitrobenzamide belongs to the broader class of nitrobenzamide derivatives. This chemical family is of significant interest in medicinal chemistry, with various analogs demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] The introduction of a nitro group can dramatically influence a molecule's bioactivity, often through mechanisms involving bioreductive activation, particularly in hypoxic environments characteristic of solid tumors.[1][4]

The core structure, a benzamide scaffold, is a privileged element in many therapeutic agents.[1] The specific substitutions on our target molecule—a cyclopentyl group, a fluorine atom, and a nitro group—are anticipated to modulate its physicochemical properties and biological interactions. Therefore, a primary and critical step in the preclinical assessment of N-cyclopentyl-2-fluoro-4-nitrobenzamide is to ascertain its cytotoxic potential. In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethical first-line approach to identify potential toxic effects and to elucidate the therapeutic window of a new chemical entity.[5][6]

This guide will detail a multi-faceted approach to cytotoxicity testing, employing assays that probe different aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death.

Foundational Principles of In Vitro Cytotoxicity Assessment

A successful in vitro cytotoxicity study is built on a foundation of carefully selected assays and a well-considered experimental design. The choice of assays should not be arbitrary but should aim to provide a holistic view of the compound's effects on the cell.

The Importance of Orthogonal Assays
  • MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of cell viability and proliferation.[7][8][9]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity, a hallmark of necrosis.[10][11]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): Differentiates between viable, apoptotic, and necrotic cells, providing insight into the mode of cell death.[12][13][14]

Cell Line Selection: A Critical Decision

The choice of cell line is crucial and should be guided by the therapeutic goal.[6][15] For a general cytotoxicity screen, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines. This allows for the determination of a Selectivity Index (SI) , which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value suggests a greater therapeutic window.[6]

For this guide, we will consider a representative panel:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.[9][16]

  • HeLa: A human cervical adenocarcinoma cell line, known for its robustness in culture.[9][17]

  • HEK293: A human embryonic kidney cell line, often used as a model for "normal" human cells.[9][18]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of N-cyclopentyl-2-fluoro-4-nitrobenzamide.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding cell_culture Cell Line Maintenance (MCF-7, HeLa, HEK293) cell_culture->cell_seeding compound_treatment Treatment with N-cyclopentyl-2-fluoro-4-nitrobenzamide (Dose-Response) cell_seeding->compound_treatment incubation Incubation (24, 48, 72 hours) compound_treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assay (Mode of Cell Death) incubation->apoptosis_assay data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc si_calc Selectivity Index Calculation ic50_calc->si_calc reporting Reporting & Interpretation si_calc->reporting

Caption: General workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

Preparation of N-cyclopentyl-2-fluoro-4-nitrobenzamide
  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM). The choice of solvent is critical; it should be non-toxic to the cells at the final working concentration.[6]

  • Working Solutions: Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response study. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) in all experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][19] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of N-cyclopentyl-2-fluoro-4-nitrobenzamide. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[21]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[11][17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in a colored formazan product.[11]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[10]

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[12][14] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining: Wash the cells with a binding buffer and then incubate them with Annexin V-FITC and PI in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.

Data Presentation and Interpretation

Quantitative data from cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Hypothetical IC50 Values (µM) of N-cyclopentyl-2-fluoro-4-nitrobenzamide after 48 hours of Treatment

Cell LineAssayIC50 (µM)
MCF-7 MTT15.2
LDH25.8
HeLa MTT12.5
LDH21.3
HEK293 MTT45.7
LDH>100

Table 2: Hypothetical Selectivity Index (SI) Calculation

Cancer Cell LineSI (based on MTT IC50)
MCF-7 3.0
HeLa 3.7

SI = IC50 in HEK293 cells / IC50 in cancer cells

An SI value greater than 2 is generally considered to indicate selective cytotoxicity towards cancer cells.[6]

Potential Mechanism of Action and Signaling Pathways

The nitro group in N-cyclopentyl-2-fluoro-4-nitrobenzamide is a key feature that may dictate its mechanism of action. Nitroaromatic compounds can be enzymatically reduced in hypoxic environments, leading to the formation of reactive nitrogen species that induce oxidative stress and damage cellular macromolecules like DNA.[4] This can trigger apoptotic pathways.

G compound N-cyclopentyl-2-fluoro-4-nitrobenzamide nitroreductase Nitroreductase (Hypoxic Cells) compound->nitroreductase rns Reactive Nitrogen Species nitroreductase->rns oxidative_stress Oxidative Stress rns->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Postulated bioreductive activation pathway.

Further investigation into specific signaling pathways, such as the p53 and caspase cascades, would be warranted if significant apoptosis is observed.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach to evaluating the in vitro cytotoxicity of N-cyclopentyl-2-fluoro-4-nitrobenzamide. By employing a panel of cell lines and orthogonal assays, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential and its selectivity towards cancer cells. The detailed protocols and the rationale behind the experimental design provide a framework for generating reliable and reproducible data.

Positive results from these in vitro studies would justify further investigation into the compound's mechanism of action and its potential as a therapeutic agent. Future studies could include more advanced in vitro models, such as 3D cell cultures, and in vivo studies to validate the in vitro findings.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • Apoptosis Assay | iQ Biosciences. (n.d.). Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLoS ONE. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (n.d.). Cancers. Retrieved from [Link]

  • Resources for Developing Reliable and Reproducible In Vitro Toxicological Test Methods. (2021, April 26). Chemical Research in Toxicology. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved from [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • Resources for developing reliable and reproducible in vitro toxicological test methods. (n.d.). Chemical Research in Toxicology. Retrieved from [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (n.d.). Molecules. Retrieved from [Link]

  • In Vitro Toxicity Testing in the Twenty-First Century. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]

  • In vitro testing methods. (2025, August 15). Fiveable. Retrieved from [Link]

  • Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells. (n.d.). Molecular Devices. Retrieved from [Link]

  • In vitro human cell line models to predict clinical response to anticancer drugs. (n.d.). Pharmacogenomics. Retrieved from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. (2015, September 15). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). Molecules. Retrieved from [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. (2024, June 5). RSC Advances. Retrieved from [Link]

  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (n.d.). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Cytotoxic and antiviral nitrobenzoyl sesquiterpenoids from the marine-derived fungus Aspergillus ochraceus Jcma1F17. (n.d.). MedChemComm. Retrieved from [Link]

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. (2021, September 27). Molecules. Retrieved from [Link]

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (2021, October 14). Molecules. Retrieved from [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. (2003, January 2). Google Patents.
  • Flavones and Aminoflavones Increase the Cytotoxicity of NK Cells in Human Non‐Small Cell Lung Cancer. (2026, February 13). Molecules. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of N-cyclopentyl-2-fluoro-4-nitrobenzamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of N-cyclopentyl-2-fluoro-4-nitrobenzamide, a valuable building block in medicinal chemistry and drug discovery. The protocol leverages a robust and widely used amide coupling strategy, providing a reliable method for obtaining the target compound with high purity. This document provides an in-depth look at the reaction mechanism, a detailed experimental protocol, and essential safety information.

Introduction

N-substituted benzamides are a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The specific target of this guide, N-cyclopentyl-2-fluoro-4-nitrobenzamide, incorporates several key features that make it a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization. The fluorine atom can modulate the physicochemical properties of downstream compounds, potentially enhancing metabolic stability or binding affinity. The cyclopentyl group introduces a non-polar, alicyclic moiety that can probe hydrophobic pockets in biological targets.

This application note provides a detailed, field-proven protocol for the synthesis of N-cyclopentyl-2-fluoro-4-nitrobenzamide from 2-fluoro-4-nitrobenzoic acid and cyclopentylamine, utilizing the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) coupling system.

Reaction Mechanism and Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically challenging process due to the basicity of the amine, which tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[1] To overcome this, coupling reagents are employed to activate the carboxylic acid.

In this protocol, we utilize the combination of EDC and HOBt, a widely adopted and effective method for amide bond formation.[2][3] The mechanism proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid (2-fluoro-4-nitrobenzoic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This unstable intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. To prevent these side reactions, HOBt is added. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more stable and highly reactive HOBt-ester.

  • Nucleophilic Attack by the Amine: The amine (cyclopentylamine) then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester. This step is more efficient and less prone to side reactions than the direct attack on the O-acylisourea intermediate.

  • Product Formation and Byproduct Removal: The tetrahedral intermediate collapses to form the desired amide product, N-cyclopentyl-2-fluoro-4-nitrobenzamide, and regenerates HOBt. The EDC is converted to a water-soluble urea byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea, which can be easily removed during the aqueous workup.[2][4]

This EDC/HOBt system is favored for its mild reaction conditions, high yields, and the ease of purification due to the water-solubility of the urea byproduct.[2]

Physicochemical Properties and Safety Information

A thorough understanding of the properties and hazards of all reagents is paramount for safe and successful execution of this protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Hazards
2-Fluoro-4-nitrobenzoic AcidC₇H₄FNO₄185.11Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[5][6]
CyclopentylamineC₅H₁₁N85.15Highly flammable liquid and vapor, Fatal if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Toxic if inhaled.[4][7][8]
EDC HydrochlorideC₈H₁₈ClN₃191.70Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[9][10][11]
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13Flammable solid, Explosive when dry, Risk of explosion if heated under confinement.[2][12]
N-cyclopentyl-2-fluoro-4-nitrobenzamideC₁₂H₁₃FN₂O₃252.24(Predicted) May be harmful if swallowed, May cause skin and eye irritation.[13]

Note: Always consult the latest Safety Data Sheets (SDS) for all chemicals before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol

This protocol is designed to be a robust and reproducible method for the synthesis of N-cyclopentyl-2-fluoro-4-nitrobenzamide.

Materials and Reagents
  • 2-Fluoro-4-nitrobenzoic acid

  • Cyclopentylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Dissolve 2-fluoro-4-nitrobenzoic acid, HOBt, and cyclopentylamine in DCM Cooling Cool to 0 °C Reactants->Cooling Reagent_Add Add DIPEA/TEA, then EDC.HCl Cooling->Reagent_Add Stir Stir at 0 °C, then warm to RT (Monitor by TLC) Reagent_Add->Stir Quench Quench with water Stir->Quench Extract Extract with DCM/EtOAc Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify Product N-cyclopentyl-2-fluoro-4-nitrobenzamide Purify->Product

Caption: Workflow for the synthesis of N-cyclopentyl-2-fluoro-4-nitrobenzamide.

Step-by-Step Procedure
  • Reaction Setup: To a stirred solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 volumes), add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and cyclopentylamine (1.05 eq).

  • Cooling and Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq) to the mixture, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 eq) over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-cyclopentyl-2-fluoro-4-nitrobenzamide.[9][12][14][15]

Product Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (typically in the range of 7.5-8.5 ppm), the N-H proton of the amide (a broad singlet), the methine proton of the cyclopentyl group adjacent to the nitrogen, and the methylene protons of the cyclopentyl ring.
¹³C NMR Resonances for the carbonyl carbon (around 160-170 ppm), the aromatic carbons (with splitting patterns due to the fluorine substituent), and the carbons of the cyclopentyl group.[6][16]
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).[7][17][18]
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated molecular weight of 252.24 g/mol .

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of N-cyclopentyl-2-fluoro-4-nitrobenzamide. By leveraging the well-understood EDC/HOBt coupling chemistry, researchers can reliably access this valuable intermediate for applications in drug discovery and medicinal chemistry. Adherence to the detailed protocol and safety guidelines will ensure a successful and safe synthesis. The provided characterization guidance will allow for the unambiguous confirmation of the final product.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentyl-2,6-difluoro-3-nitrobenzamide. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • CUNY York College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 13C-NMR. Retrieved from [Link]

  • MolPort. (n.d.). N-cyclopentyl-2-fluoro-4-nitrobenzamide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • CUNY Queensborough Community College. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxyma-Based Amide and Peptide Coupling in Solution. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-nitrobenzamide. Retrieved from [Link]

  • Google Patents. (2003, January 2). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
  • MDPI. (2025, February 6). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 3-fluoro-N-(2-phenylethyl)-N-pentyl- - Optional[13C NMR]. Retrieved from [Link]

  • GNPS. (2022, April 26). GNPS Library Spectrum CCMSLIB00009920375. Retrieved from [Link]

Sources

Application Note: Preclinical Antibacterial Evaluation of N-cyclopentyl-2-fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. N-cyclopentyl-2-fluoro-4-nitrobenzamide (CAS 1379168-33-8) is a structurally optimized nitroaromatic compound demonstrating significant potential for preclinical antibacterial development. This application note provides an authoritative guide to the mechanistic rationale, self-validating experimental protocols, and data interpretation required to rigorously evaluate the antibacterial efficacy and synergistic potential of this compound.

Chemical Profile & Mechanistic Rationale

The antibacterial activity of N-cyclopentyl-2-fluoro-4-nitrobenzamide is driven by the synergistic interplay of its three primary structural motifs:

  • The Nitro Group (-NO₂): Positioned at the para position, this is the primary pharmacophore. Nitroaromatic compounds function as prodrugs; they are selectively reduced by bacterial nitroreductases (enzymes largely absent or structurally distinct in mammalian cells) into highly reactive nitroso and hydroxylamine intermediates [1].

  • The Fluoro Substitution (-F): The ortho-fluorine atom exerts a strong electron-withdrawing effect, modulating the reduction potential of the nitro group to favor enzymatic activation. Additionally, it increases the molecule's metabolic stability and lipophilicity.

  • The N-Cyclopentyl Moiety: This bulky, lipophilic group optimizes the partition coefficient (LogP), facilitating rapid penetration through the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains.

Recent structural-activity relationship (SAR) studies on related 4-nitrobenzamide derivatives confirm that such lipophilic and electron-withdrawing modifications significantly enhance baseline antimicrobial activity [3].

Proposed Mechanism of Action

The selective toxicity of this compound relies on a bioactivation cascade. Under low-oxygen conditions, bacterial nitroreductases transfer electrons to the nitro group. The resulting reactive species induce severe oxidative stress, covalently bind to macromolecules, and cause fatal DNA strand cleavage.

MOA Compound N-cyclopentyl-2-fluoro- 4-nitrobenzamide Entry Bacterial Cell Entry (Enhanced by Fluoro & Cyclopentyl) Compound->Entry Activation Bacterial Nitroreductases (Enzymatic Reduction) Entry->Activation Reactive Reactive Nitroso & Hydroxylamine Species Activation->Reactive Electron Transfer Damage Covalent DNA Binding & Strand Cleavage Reactive->Damage Oxidative Stress Death Bacterial Cell Death (Bactericidal Effect) Damage->Death

Caption: Mechanism of action: Nitroreductase-mediated activation leading to DNA damage and cell death.

Experimental Design & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They account for the specific physicochemical properties of lipophilic benzamides, such as aqueous insolubility and oxygen-sensitive mechanisms.

High-Throughput Broth Microdilution (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Step 1: Compound Solubilization. Dissolve N-cyclopentyl-2-fluoro-4-nitrobenzamide in 100% DMSO to create a 10 mg/mL stock. Causality: The lipophilic cyclopentyl group renders the compound insoluble in standard aqueous buffers; DMSO ensures complete solvation without premature precipitation.

  • Step 2: Serial Dilution. Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: The final DMSO concentration in the assay must not exceed 1%. Higher concentrations compromise bacterial membrane integrity, leading to false-positive MIC values.

  • Step 3: Inoculation. Add standardized bacterial suspension to achieve a final well concentration of 5×105 CFU/mL. Include a vehicle control (1% DMSO) and a positive control (e.g., Ciprofloxacin).

  • Step 4: Incubation. Incubate plates at 37°C for 18–24 hours. Causality: For nitroaromatics, consider parallel testing under microaerophilic conditions. High oxygen tensions can cause "futile cycling," where the nitro radical anion is oxidized back to the parent compound, artificially reducing the observed efficacy.

  • Step 5: Resazurin Validation. Add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours. Causality: Lipophilic benzamides often precipitate in broth over 24 hours, creating turbidity that mimics bacterial growth in standard OD₆₀₀ readings. Resazurin (blue) is reduced by metabolically active bacteria to resorufin (pink), providing an orthogonal, precipitation-independent readout of cell viability.

Workflow Stock Compound Stock Prep (Dissolve in 100% DMSO) Dilution Serial Dilution in Broth (Max 1% DMSO final) Stock->Dilution Inoculum Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculum Incubation Incubation (37°C for 18-24h) Inoculum->Incubation Resazurin Add Resazurin (Viability Indicator) Incubation->Resazurin Readout Colorimetric Readout & OD600 Measurement Resazurin->Readout Analysis Determine MIC & MBC Readout->Analysis

Caption: High-throughput broth microdilution workflow utilizing resazurin for viability validation.

Checkerboard Assay for Synergism

Halogenated nitroaromatic derivatives have demonstrated remarkable synergistic effects when combined with carbapenems against resistant strains like Klebsiella pneumoniae[2].

  • Step 1: Create a 2D matrix in a 96-well plate. Dispense serial dilutions of N-cyclopentyl-2-fluoro-4-nitrobenzamide along the x-axis and a standard antibiotic (e.g., Meropenem) along the y-axis.

  • Step 2: Inoculate and incubate as described in Protocol 4.1.

  • Step 3: Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction.

Data Presentation & Expected Outcomes

Quantitative data must be rigorously structured to allow for rapid cross-strain comparison. Below are standardized templates for reporting MIC/MBC and FICI data.

Table 1: Representative MIC & MBC Data Format

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (MRSA)Positive4.08.02Bactericidal
Enterococcus faecium (VRE)Positive8.032.04Bactericidal
Klebsiella pneumoniaeNegative16.0>64.0>4Bacteriostatic
Pseudomonas aeruginosaNegative32.0>64.0>4Bacteriostatic

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Table 2: FICI Interpretation Matrix (Synergism Assay)

FICI ValueInteraction TypeMechanistic Implication
≤ 0.5 Synergy Compound permeabilizes membrane, enhancing carbapenem entry.
0.5 < FICI ≤ 1.0 Additive Independent mechanisms of action compounding stress.
1.0 < FICI ≤ 4.0 Indifference No significant interaction between the two agents.
> 4.0 Antagonism Compound inhibits the target or uptake of the co-administered drug.

Troubleshooting & Quality Control (QA/QC)

  • Precipitation in the Well: If white, cloudy precipitates form upon adding the DMSO stock to the CAMHB, the localized concentration is too high. Solution: Perform an intermediate dilution step in 20% DMSO/80% water before final dilution into the broth.

  • Inconsistent Replicates: Nitroreductase expression can vary based on the metabolic state of the bacteria. Solution: Ensure that the bacterial inoculum is strictly harvested from the mid-logarithmic growth phase (OD₆₀₀ ~0.5) before standardizing to 5×105 CFU/mL.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives Source: Encyclopedia.pub URL:[Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae Source: SciELO (Anais da Academia Brasileira de Ciências) URL:[Link]

  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity Source: International Journal of Pharmacy and Biological Sciences (IJPBS) URL:[Link]

Application Note: Utilizing N-Cyclopentyl-2-fluoro-4-nitrobenzamide (NCFN) as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary & Chemical Rationale

In the landscape of targeted oncology, protein kinases remain one of the most critical therapeutic targets. The rational design of ATP-competitive kinase inhibitors relies heavily on identifying chemical scaffolds that can anchor securely to the kinase "hinge" region while projecting functional groups into adjacent hydrophobic pockets.

N-cyclopentyl-2-fluoro-4-nitrobenzamide (NCFN; CAS: 1379168-33-8) has emerged as a highly versatile building block for synthesizing novel kinase inhibitors. The structural causality behind its utility is threefold:

  • SNAr Activation: The strongly electron-withdrawing para-nitro group activates the ortho-fluorine, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows chemists to rapidly install diverse amine-bearing lipophilic groups to probe the kinase's hydrophobic back-pocket.

  • Hinge-Binding Generation: Subsequent reduction of the nitro group yields an aniline derivative. This aniline acts as a privileged hydrogen-bond donor/acceptor motif, directly interacting with the backbone carbonyl and amide NH of the kinase hinge region (e.g., GK+1 and GK+3 residues) [1].

  • Solvent Channel Probing: The cyclopentyl amide moiety naturally projects toward the solvent-exposed channel, improving lipophilic ligand efficiency (LLE) and providing a handle for pharmacokinetic tuning.

This application note details the in vitro biological evaluation cascade for NCFN-derived libraries, providing self-validating protocols for assessing cell viability, target engagement, and apoptotic induction in solid tumor cell lines.

Experimental Workflows & Scaffold Diversification

The transition from a raw chemical scaffold to a validated biological hit requires a rigorous, multi-tiered screening cascade.

Workflow cluster_0 Chemical Diversification cluster_1 In Vitro Oncology Screening A N-cyclopentyl-2-fluoro-4-nitrobenzamide (CAS: 1379168-33-8) B SNAr Diversification (C-F displacement) A->B C Nitro Reduction (Aniline generation) B->C D Lead Candidate Library C->D E CellTiter-Glo Viability (ATP Quantitation) D->E F Annexin V/PI Flow Cytometry (Apoptosis Profiling) D->F G Target Engagement (Kinase Inhibition) D->G

Fig 1. Workflow from NCFN scaffold diversification to in vitro oncology screening cascade.

Protocol 1: High-Throughput Cell Viability (ATP Quantitation)

Causality & Principle: Initial screening of NCFN derivatives requires a rapid, scalable readout of anti-proliferative efficacy. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay. Because viable cells maintain a strict homeostasis of adenosine triphosphate (ATP), ATP serves as a direct proxy for metabolic activity. Upon reagent addition, cells are lysed, and a thermostable luciferase utilizes the released ATP to oxygenate luciferin. The resulting luminescent signal is directly proportional to the number of viable cells, eliminating the artifacts common in colorimetric (MTT) assays [2].

Step-by-Step Methodology:
  • Cell Plating: Seed target cancer cell lines (e.g., A549, HCT116, MCF-7) at a density of 3,000 cells/well in 90 µL of complete media into opaque white 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of NCFN derivatives in DMSO. Transfer to media to achieve final assay concentrations (e.g., 10 µM to 0.5 nM) with a final DMSO concentration of ≤0.5%. Add 10 µL of the drug solution to the wells.

  • Incubation: Incubate the plates for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial Step: Temperature gradients across the plate will cause uneven luciferase kinetics, skewing IC₅₀ data.

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mixing: Induce cell lysis by mixing the plate on an orbital shaker for 2 minutes.

  • Signal Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol 2: Apoptosis Profiling via Annexin V/PI Flow Cytometry

Causality & Principle: ATP depletion indicates a loss of viability but fails to distinguish between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms. To establish true causality for cell death, orthogonal validation is required.

During early apoptosis, caspase cleavage of membrane flippases causes phosphatidylserine (PS) to translocate from the inner to the outer leaflet of the plasma membrane. Fluorophore-conjugated Annexin V binds to this exposed PS in a calcium-dependent manner. Co-staining with Propidium Iodide (PI)—a membrane-impermeable DNA intercalator—allows researchers to differentiate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cellular populations [3].

Apoptosis Kinase Oncogenic Kinase (e.g., EGFR, BTK) Survival Pro-survival Signaling (PI3K/AKT, MAPK) Kinase->Survival Inhibits Inhibitor NCFN-derived Inhibitor Inhibitor->Kinase Binds Hinge Bax Bax/Bak Activation (MOMP) Survival->Bax Derepresses Caspase Caspase 3/7 Activation Bax->Caspase Cytochrome c release PS Phosphatidylserine Externalization (Annexin V Binding) Caspase->PS Membrane Flippase Cleavage Death Apoptotic Cell Death Caspase->Death PS->Death

Fig 2. Mechanistic pathway of apoptosis induction by NCFN-derived kinase inhibitors.

Step-by-Step Methodology:
  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with NCFN derivatives at 1× and 3× their established IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect the culture media (which contains detached, late-apoptotic cells). Wash the adherent cells with PBS, trypsinize, and pool with the collected media. Crucial Step: Failing to collect floating cells will result in a false-negative underrepresentation of the apoptotic fraction.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (must contain Ca²⁺ for Annexin V binding).

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex and incubate for 15 minutes at RT in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) via flow cytometry, capturing at least 10,000 events per sample.

Data Presentation & Interpretation

The following tables represent standardized data output formats for evaluating the efficacy of NCFN-derived libraries.

Table 1: Representative IC₅₀ Values of NCFN-Derived Candidates in Solid Tumor Cell Lines Data derived from 72-hour CellTiter-Glo assays. Lower IC₅₀ indicates higher potency.

Compound IDScaffold ModificationA549 (NSCLC) IC₅₀ (µM)HCT116 (Colorectal) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
NCFN-01 Unmodified Scaffold> 50.0> 50.0> 50.0
NCFN-14 SNAr (Morpholine) + Nitro12.4 ± 1.115.2 ± 1.418.5 ± 2.0
NCFN-14R SNAr (Morpholine) + Aniline0.85 ± 0.041.12 ± 0.082.40 ± 0.15
NCFN-22R SNAr (Piperazine) + Aniline0.04 ± 0.01 0.09 ± 0.02 0.15 ± 0.03

Interpretation Note: The drastic shift in potency between NCFN-14 and NCFN-14R highlights the absolute necessity of the nitro-to-aniline reduction, validating the requirement of the hydrogen-bond donor for kinase hinge engagement.

Table 2: Flow Cytometry Apoptosis Subpopulation Analysis (48h Treatment) Quantitation of cell states following treatment with NCFN-22R at 100 nM.

Treatment GroupViable (%) (AnnV⁻ / PI⁻)Early Apoptotic (%) (AnnV⁺ / PI⁻)Late Apoptotic (%) (AnnV⁺ / PI⁺)Necrotic (%) (AnnV⁻ / PI⁺)
Vehicle (DMSO) 92.43.12.52.0
NCFN-22R (100 nM) 45.238.6 14.12.1
Staurosporine (Control) 12.525.458.63.5

Interpretation Note: The significant shift into the Early Apoptotic quadrant (38.6%) confirms that the primary mechanism of action for NCFN-derived inhibitors is cytotoxic apoptosis rather than mere cytostatic growth arrest.

References

  • Zhao, Z., et al. (2014). "How Ligands Interact with the Kinase Hinge: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery." ACS Chemical Biology, 9(6), 1230–1241. Available at:[Link]

  • Worsley, C.M., Veale, R.B., & Mayne, E.S. (2022). "Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay." PLoS ONE, 17(6): e0270599. Available at:[Link]

Click chemistry applications of N-cyclopentyl-2-fluoro-4-nitrobenzamide analogues

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Click Chemistry-Enabled Bioconjugation and Probe Development using N-Cyclopentyl-2-fluoro-4-nitrobenzamide Analogues

Executive Summary

N-cyclopentyl-2-fluoro-4-nitrobenzamide (CAS 1379168-33-8) is a highly versatile, commercially available pharmacophore building block. While traditionally utilized in the synthesis of targeted protein degraders (e.g., Cereblon binders for PROTACs) and non-steroidal androgen receptor antagonists[1], its unique electronic topology makes it an exceptional scaffold for bioorthogonal probe development. As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale and self-validating protocols for functionalizing this scaffold. By converting the stable nitro group into an azide, researchers can leverage Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate high-affinity, click-ready biological probes for target identification and cellular profiling.

Mechanistic Rationale: The Dual-Reactivity Scaffold

The N-cyclopentyl-2-fluoro-4-nitrobenzamide scaffold possesses a highly specific dual-reactivity profile that is ideal for chemical biology applications:

  • The Covalent Warhead (2-Fluoro Position): The 2-fluoro substituent is electronically activated by the electron-withdrawing ortho-carboxamide group. In the constrained environment of a protein binding pocket, this mildly electrophilic center can undergo Nucleophilic Aromatic Substitution (SNAr) with proximal cysteine thiolates, acting as a targeted covalent inhibitor (TCI) warhead[2].

  • The Bioorthogonal Handle (4-Nitro Position): The 4-nitro group is highly stable under physiological conditions but serves as a "masked" bioorthogonal handle. Through a sequence of catalytic reduction and diazotization, the nitro group is quantitatively converted into a 4-azido group.

Once the aryl azide is installed, the scaffold is primed for CuAAC. The classic Sharpless-Fokin click conditions[3] are employed to conjugate the benzamide probe to alkyne-functionalized fluorophores or biotin affinity tags. To prevent oxidative damage to the biological sample and maintain the active Cu(I) catalytic species, the use of a stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is strictly required[4].

Experimental Workflows & Self-Validating Protocols

Protocol A: Conversion of the 4-Nitro Scaffold to a 4-Azido Click Probe

Objective: Synthesize 4-azido-N-cyclopentyl-2-fluorobenzamide. Causality & Validation: The reduction of the nitro group to an aniline is visually self-validating; the starting material's characteristic yellow hue (due to the nitroaromatic push-pull system) dissipates into a colorless solution upon complete reduction. The subsequent azidation utilizes TMS-N3 and t-BuONO, avoiding harsh aqueous acids and ensuring the survival of the cyclopentyl amide linkage.

Step-by-Step Methodology:

  • Reduction: Dissolve 1.0 eq of N-cyclopentyl-2-fluoro-4-nitrobenzamide (252.2 mg, 1.0 mmol) in 10 mL of anhydrous methanol. Add 10 mol% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) at room temperature for 3 hours until the solution turns colorless. Filter through Celite and concentrate to yield the 4-amino intermediate.

  • Azidation: Dissolve the 4-amino intermediate in 5 mL of anhydrous acetonitrile and cool to 0°C.

  • Add 1.5 eq of t-butyl nitrite (t-BuONO) dropwise, followed immediately by 1.2 eq of azidotrimethylsilane (TMS-N3).

  • Stir for 2 hours at room temperature. Validation Check: Monitor via IR spectroscopy; the appearance of a strong, sharp asymmetric stretch at ~2110 cm⁻¹ confirms the formation of the aryl azide.

  • Concentrate under reduced pressure and purify via flash chromatography to isolate the 4-azido click probe.

G A N-Cyclopentyl-2-fluoro- 4-nitrobenzamide B 4-Amino Analogue (Intermediate) A->B H2, Pd/C (Nitro Reduction) C 4-Azido Click Probe (Aryl Azide) B->C t-BuONO, TMS-N3 (Azidation) E 1,2,3-Triazole Bioconjugate C->E CuAAC (Click Chemistry) D Alkyne-Fluorophore + Cu(I) / TBTA D->E

Chemical workflow for synthesizing the 4-azido probe and subsequent CuAAC bioconjugation.

Protocol B: In Situ CuAAC Bioconjugation (Target Profiling)

Objective: Click the 4-azido-benzamide probe to an Alkyne-Fluorophore (e.g., Alkyne-Cy5) within a cell lysate. Causality & Validation: Sodium ascorbate is added in excess to reduce Cu(II) to Cu(I) in situ. TBTA encapsulates the Cu(I) ion, preventing its disproportionation into Cu(0) and Cu(II), which would otherwise catalyze the generation of reactive oxygen species (ROS) and degrade the protein lysate.

Step-by-Step Methodology:

  • Probe Incubation: Incubate the biological sample (live cells or lysate) with 10 µM of the 4-azido click probe for 2 hours to allow target binding (and potential covalent trapping via the 2-fluoro group).

  • Click Master Mix Preparation: In a separate tube, pre-complex 10 µL of CuSO4 (50 mM in water) with 20 µL of TBTA (50 mM in DMSO) for 5 minutes. Causality: Pre-complexation ensures no free Cu(II) is prematurely reduced to inactive metallic copper.

  • Ligation: To 500 µL of the probe-treated lysate, add 10 µL of Alkyne-Cy5 (10 mM in DMSO), followed by the Cu-TBTA complex.

  • Initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate (100 mM in water).

  • Rotate end-over-end at room temperature in the dark for 1 hour.

  • Quench with 10 mM EDTA to chelate the copper, and proceed to SDS-PAGE or fluorescence microscopy.

G Step1 Synthesize 4-Azido Benzamide Probe Step2 Incubate with Biological Sample (Live Cells / Lysate) Step1->Step2 Target Binding Step3 Perform in situ CuAAC with Alkyne-Reporter (Biotin or Fluorophore) Step2->Step3 Bioorthogonal Ligation Branch1 Fluorescence Imaging (Target Localization) Step3->Branch1 If Fluorophore Branch2 Affinity Enrichment (Target Identification) Step3->Branch2 If Biotin

Logical application pathway for utilizing the click-enabled benzamide probe in biological assays.

Data Presentation & Optimization Metrics

To ensure reproducibility, the following tables summarize the quantitative optimization data for the probe synthesis and the CuAAC bioconjugation steps.

Table 1: Optimization of Nitro-to-Azide Conversion (Protocol A)

Reagent SystemSolventTemp (°C)TimeYield (%)Visual / Spectroscopic Indicator
NaNO2 / HCl, then NaN3H2O / THF0 to 254 hrs45%Partial hydrolysis of cyclopentyl amide
t-BuONO / TMS-N3Acetonitrile0 to 252 hrs92% Clean IR stretch at 2110 cm⁻¹
t-BuONO / NaN3DMF256 hrs68%Sluggish conversion, side products

Table 2: Comparative Reactivity of Click Ligands in CuAAC Bioconjugation (Protocol B)

Copper SourceLigandReducing AgentSolvent SystemConversionBiocompatibility
CuSO4 (1 mM)NoneSodium AscorbateLysate / PBS< 20%Poor (Protein precipitation)
CuSO4 (1 mM)TBTA (2 mM) Sodium AscorbateLysate / PBS> 95% Excellent (Maintains fold)
CuI (1 mM)DIPEA (2 mM)NoneOrganic / DMSO65%N/A (Incompatible with lysate)
[Cu(CH3CN)4]PF6THPTA (2 mM)NoneLysate / PBS88%Good (Aqueous soluble)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Cyclopentyl-2-fluoro-4-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the amidation of 2-fluoro-4-nitrobenzoic acid with cyclopentylamine. This resource is engineered for researchers and drug development professionals to diagnose low yields, understand the underlying mechanistic failures, and implement self-validating protocols to achieve high-purity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why is my reaction yielding less than 30% of the desired product, with a highly polar impurity dominating the crude mixture? A1: The primary culprit is a competing1[1]. The fluorine atom at the 2-position is highly activated by the strongly electron-withdrawing 4-nitro group (via resonance) and the adjacent carbonyl group (via induction). When exposed to a primary amine like cyclopentylamine, the amine acts as a nucleophile, displacing the fluoride ion to form 2-(cyclopentylamino)-4-nitrobenzoic acid derivatives[1].

Q2: How can I thermodynamically or kinetically favor amidation over the SNAr side reaction? A2: Amidation is generally faster than SNAr at lower temperatures if the carboxylic acid is properly activated. By keeping the reaction temperature strictly between 0 °C and 5 °C during the amine addition, you kinetically freeze out the SNAr pathway[2]. Furthermore, using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as the acid scavenger prevents the need for excess cyclopentylamine, reducing the effective concentration of the nucleophile available for the SNAr side reaction[2].

Q3: Which coupling reagent provides the best chemoselectivity for this specific substrate? A3: 3 is highly recommended[3]. T3P mediates amidation under very mild conditions and is exceptionally tolerant of sensitive functional groups. Unlike uronium-based reagents (e.g., HATU) which may require polar aprotic solvents (like DMF) that inadvertently accelerate SNAr, T3P in ethyl acetate with DIPEA provides rapid activation without over-heating the system[3].

Part 2: Quantitative Data & Reagent Selection

To illustrate the causality of reagent selection on reaction outcomes, the following table summarizes the expected yield versus byproduct formation under various standard coupling conditions.

Table 1: Effect of Coupling Conditions on Yield and SNAr Byproduct Formation

Coupling ReagentSolventBaseTemp (°C)Desired Amide Yield (%)SNAr Byproduct (%)
EDC·HCl / HOBtDMFTEA254535
HATUDMFDIPEA255525
Oxalyl ChlorideDCMDIPEA0 to 257210
T3P (50% in EtOAc) EtOAc DIPEA 0 to 25 88 < 2

Note: Data reflects typical optimization matrices for highly activated 2-fluoro-4-nitrobenzoic acid amidation.

Part 3: Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Amidation (Recommended for High Yield & Purity)

Principle: T3P activates the carboxylic acid via a mixed anhydride intermediate. The mild nature of T3P prevents the reaction mixture from requiring heat, thus suppressing the SNAr pathway.

  • Initialization: Charge a dry reaction vessel with 2-fluoro-4-nitrobenzoic acid (1.0 eq) and anhydrous ethyl acetate (10 mL/g).

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0 °C using an ice-water bath.

    • Self-Validation Check: The solution should remain homogeneous; check the internal temperature probe to ensure it is strictly ≤ 5 °C.

  • Amine Addition: Add cyclopentylamine (1.05 eq) dropwise over 10 minutes.

  • Activation: Slowly add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20-25 °C) and stir for an additional 4 hours.

    • Self-Validation Check: Monitor by LC-MS. The desired mass [M+H]+ = 253.1 should be the major peak, with the SNAr byproduct ([M+H]+ = 318.1) being ≤ 2%.

  • Isolation: Quench with saturated aqueous NaHCO₃, separate the organic layer, wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acid Chloride Route (Alternative for Scale-up)

Principle: Conversion to the highly reactive acid chloride allows for nearly instantaneous amidation at 0 °C, outcompeting the slower SNAr reaction.

  • Suspension: Suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM (10 mL/g) and add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir for 2 hours at RT until gas evolution ceases.

    • Self-Validation Check: The opaque suspension will become a clear solution, visually confirming complete conversion to the acid chloride.

  • Concentration: Concentrate under reduced pressure to remove excess oxalyl chloride, then redissolve the residue in anhydrous DCM.

  • Preparation: In a separate flask, dissolve cyclopentylamine (1.0 eq) and DIPEA (2.0 eq) in DCM and cool to -5 °C.

  • Coupling: Add the acid chloride solution dropwise over 30 minutes, keeping the internal temperature strictly below 0 °C.

  • Completion: Stir for 1 hour at 0 °C, then quench with water and perform a standard aqueous workup.

Part 4: Workflows & Visualizations

ReactionPathway SM 2-Fluoro-4-nitrobenzoic acid Act Activated Ester / Acid Chloride SM->Act Activation (T3P or (COCl)2) SNAr 2-(Cyclopentylamino)- 4-nitrobenzoic acid (SNAr Byproduct) SM->SNAr Excess Amine High Temp, Slow Amide N-Cyclopentyl-2-fluoro- 4-nitrobenzamide (Desired) Act->Amide Cyclopentylamine 0 °C, Fast Act->SNAr SNAr Competition

Competing pathways: Desired amidation vs. SNAr side reaction of 2-fluoro-4-nitrobenzoic acid.

Troubleshooting Start Low Yield of Amide LCMS Run LC-MS of Crude Start->LCMS CheckMass Identify Major Impurity LCMS->CheckMass MassSNAr Mass = 318.1 (Fluorine displaced by amine) CheckMass->MassSNAr SNAr pathway active MassSM Mass = 185.1 (Unreacted Acid) CheckMass->MassSM Poor activation FixSNAr Action: Lower Temp to 0°C, Use DIPEA, Avoid Excess Amine MassSNAr->FixSNAr FixSM Action: Change to T3P or Ensure Anhydrous Conditions MassSM->FixSM

Diagnostic workflow for resolving low yields in fluoro-nitrobenzamide synthesis.

References

  • Source: benchchem.
  • Source: nih.
  • Title: Propanephosphonic Acid Anhydride (T3P®)

Sources

N-cyclopentyl-2-fluoro-4-nitrobenzamide stability issues in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-cyclopentyl-2-fluoro-4-nitrobenzamide (CAS: 1379168-33-8). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

While specific, peer-reviewed stability data for N-cyclopentyl-2-fluoro-4-nitrobenzamide is not extensively published, its chemical structure contains well-characterized functional groups. The guidance herein is based on established principles of organic chemistry concerning the stability of nitroaromatic compounds, benzamides, and organofluorine molecules.

Section 1: Understanding the Stability Profile of N-cyclopentyl-2-fluoro-4-nitrobenzamide

This section provides answers to frequently asked questions regarding the inherent stability of the molecule.

Q1: What are the key structural features of N-cyclopentyl-2-fluoro-4-nitrobenzamide that influence its stability in solution?

The stability of N-cyclopentyl-2-fluoro-4-nitrobenzamide is primarily dictated by three key functional groups: the nitroaromatic system , the amide linkage , and the ortho-fluoro substituent .

  • Nitroaromatic Group (-NO₂): This group is a strong electron-withdrawing group, which activates the benzene ring. More importantly, nitroaromatic compounds are known to be susceptible to photochemical reactions, including photodegradation and photoreduction.[1][2] Exposure to light, particularly in the UV spectrum, can lead to the formation of radicals and subsequent degradation.[2][3]

  • Amide Bond (-C(=O)NH-): The amide bond is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This process can be significantly accelerated by the presence of acids or bases.[4] The stability of the amide bond is therefore highly dependent on the pH of the solution.[5]

  • Ortho-Fluoro Substituent (-F): The fluorine atom is highly electronegative. Its presence ortho to the amide linkage can influence the electronic properties and steric environment of the amide bond, potentially affecting its susceptibility to hydrolysis.

Q2: What are the primary degradation pathways I should be concerned about?

Based on the molecule's structure, two primary degradation pathways are of concern: hydrolysis and photodegradation .

  • Hydrolysis: This would involve the cleavage of the amide bond to yield 2-fluoro-4-nitrobenzoic acid and cyclopentylamine. This reaction is catalyzed by both acidic and basic conditions. Liquid dosage forms or aqueous solutions are generally more prone to hydrolysis than solid forms.[6]

  • Photodegradation: Exposure to UV or even ambient laboratory light can induce degradation. A common photochemical reaction for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group.[7][8] This can lead to a variety of degradation products and a loss of the parent compound.

Section 2: Troubleshooting Guide for Solution Stability Issues

This section provides actionable steps to diagnose and resolve common problems observed during experiments.

Problem: I am observing inconsistent results or a loss of compound potency over time from my stock solution.

This is a classic sign of compound degradation. The following workflow can help you systematically identify the cause.

G start Inconsistent Results / Loss of Potency check_storage Review Storage Conditions: - Temperature (Frozen vs. RT)? - Light (Amber vial vs. Clear)? - Container (Glass vs. Plastic)? start->check_storage check_solution Review Solution Parameters: - Solvent (Aqueous vs. Organic)? - pH of buffer? - Age of solution? start->check_solution improper_storage Potential Cause: Photodegradation or Thermal Degradation check_storage->improper_storage Incorrect? improper_solution Potential Cause: Hydrolysis (pH-mediated) or Solvent Reaction check_solution->improper_solution Incorrect? action_storage Action: Prepare fresh stock. Store at -20°C or -80°C in amber, tightly sealed glass vials. Minimize freeze-thaw cycles. improper_storage->action_storage action_solution Action: Prepare fresh stock. Use aprotic organic solvents (DMSO, DMF) for primary stock. Buffer final solutions just before use. improper_solution->action_solution stability_study If problem persists, perform a Forced Degradation Study action_storage->stability_study action_solution->stability_study

Caption: Troubleshooting workflow for inconsistent experimental results.

Protocol 1: How to Perform a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify the conditions that lead to the degradation of N-cyclopentyl-2-fluoro-4-nitrobenzamide. This helps in developing stable formulations and establishing appropriate storage conditions.

Objective: To determine the degradation profile of the compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

  • N-cyclopentyl-2-fluoro-4-nitrobenzamide

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • A calibrated HPLC system with a UV detector (See Protocol 2)

  • Photostability chamber (or a setup with a controlled UV lamp)

  • Calibrated oven and refrigerator/freezer

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Also, prepare a control sample (1 mL stock + 1 mL of the solvent used for the stressor, e.g., water).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the stock solution (in solid and/or solution form) in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a clear vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection if necessary.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by HPLC-UV (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Calculate the percentage of degradation.

Problem: I see new, unidentified peaks in my chromatogram when analyzing older samples.

This strongly suggests the formation of degradation products. The table below lists the most probable degradants based on the likely pathways.

Potential Degradant Parent Functional Group Degradation Pathway Expected Change in Polarity Likely Cause
2-Fluoro-4-nitrobenzoic acidAmideHydrolysisMore PolarUnstable pH (acidic or basic conditions)
CyclopentylamineAmideHydrolysisMore PolarUnstable pH (acidic or basic conditions)
N-cyclopentyl-2-fluoro-4-aminobenzamideNitroReductionLess PolarPhotodegradation, presence of reducing agents
N-cyclopentyl-2-fluoro-4-nitrosobenzamideNitroReductionLess PolarPhotodegradation (intermediate)
Protocol 2: A Starting Point for a Stability-Indicating HPLC-UV Method

A good stability-indicating method is one that can separate the parent compound from its degradation products.

Objective: To provide a robust HPLC-UV method for the quantification of N-cyclopentyl-2-fluoro-4-nitrobenzamide and the detection of its potential degradants.

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmA C18 column provides good retention and separation for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in reverse-phase chromatography.
Mobile Phase B Acetonitrile (ACN)A common organic solvent with a good UV cutoff.
Gradient Start at 30% B, ramp to 90% B over 15 min, hold for 5 min, return to 30% BA gradient is crucial to elute both polar degradants (like the hydrolyzed acid) and nonpolar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Detection Wavelength ~265 nm (or scan for λmax)The nitroaromatic system should have a strong UV absorbance. Determine the optimal wavelength by running a UV scan of the parent compound.

This method should be validated for specificity, linearity, accuracy, and precision according to standard laboratory or regulatory guidelines.[9][10]

Section 3: Best Practices for Solution Preparation and Storage

Proactive measures are the best way to ensure the stability of your compound.

Q3: What are the recommended solvents for preparing stock solutions?

For long-term storage, it is best to use aprotic, non-aqueous solvents to prevent hydrolysis.

  • Primary Choice: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Secondary Choice: Acetonitrile or Ethanol. Avoid preparing primary stock solutions in aqueous buffers if they are to be stored for extended periods.

Q4: What are the optimal storage conditions to maintain stability?

Proper storage is critical to prevent both thermal and photodegradation.[5][6]

  • Temperature: Store stock solutions at -20°C or -80°C .

  • Light: Always store solutions in amber glass vials to protect from light. Avoid clear glass or plastic vials for long-term storage.

  • Container: Use tightly sealed glass vials to prevent solvent evaporation and contamination.

  • Handling: Minimize the number of freeze-thaw cycles. Consider preparing smaller, single-use aliquots from your primary stock solution.

Q5: How should I prepare my working solutions for experiments?
  • Allow the frozen stock solution to come to room temperature completely before opening the vial to prevent condensation of atmospheric water into the stock.

  • Dilute the required amount of stock solution into your final experimental buffer or medium immediately before use .

  • Do not store the compound in dilute aqueous buffers for extended periods, as this increases the risk of hydrolysis.

G cluster_0 Preparation cluster_1 Storage prep_start High-Concentration Stock Solution (e.g., 10-50 mM in DMSO) prep_aliquot Create Single-Use Aliquots prep_start->prep_aliquot Aliquot storage_conditions Store Aliquots: - Tightly sealed - Amber glass vials - Protected from light - At -20°C or -80°C prep_aliquot->storage_conditions Store prep_end Final Working Solution (Dilute into aqueous buffer just before experiment) storage_conditions->prep_end Use One Aliquot

Sources

Optimizing reaction conditions for the amidation of 2-fluoro-4-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling highly activated acyl chlorides presents unique chemoselectivity challenges. This guide provides field-proven, self-validating methodologies to optimize the amidation of 2-fluoro-4-nitrobenzoyl chloride, ensuring high yields while suppressing competing side reactions.

Reaction Dynamics & Chemoselectivity

When working with1, researchers are manipulating a highly electrophilic acyl chloride[1]. However, the presence of the ortho-fluoro and para-nitro groups creates an electron-deficient aromatic system that is highly susceptible to 2[2]. The core objective of optimization is to direct the amine nucleophile exclusively to the carbonyl carbon while kinetically freezing the S_NAr pathway and preventing hydrolysis.

ReactionPathways SM 2-Fluoro-4-nitrobenzoyl chloride (Highly Electrophilic) Amide Desired Amide (Acyl Substitution) SM->Amide Kinetic Control (0 °C, Dry DCM, DIPEA) SNAr S_NAr Byproduct (F-Substitution) SM->SNAr Thermodynamic Control (High Temp, Excess Amine) Acid Hydrolysis Byproduct (Carboxylic Acid) SM->Acid Moisture / Aqueous Base (Schotten-Baumann)

Caption: Competing reaction pathways for 2-fluoro-4-nitrobenzoyl chloride amidation.

Troubleshooting Guide: The "Why" and "How"

Q: Why am I seeing significant formation of fluorine-displaced byproducts (S_NAr) in my LC-MS? Cause: Aliphatic amines are strong nucleophiles. At room temperature or above, they possess enough thermal energy to attack the highly activated 2-fluoro position, displacing the fluorine atom. Scientific Solution: Implement strict kinetic control. The activation energy for acyl substitution is significantly lower than for S_NAr. Because the can cause localized heating[], you must maintain the reaction at 0 °C to -20 °C. At these temperatures, the amidation proceeds rapidly while the S_NAr pathway remains kinetically frozen.

Q: Why is my yield poor, with the major byproduct being 2-fluoro-4-nitrobenzoic acid? Cause: Your system contains adventitious water. While classic4 (aqueous base/organic solvent biphasic systems) are standard for many amidations[4], the highly activated nature of 2-fluoro-4-nitrobenzoyl chloride makes it exceptionally sensitive to moisture, leading to rapid hydrolysis. Scientific Solution: Abandon aqueous biphasic conditions. Transition to strictly anhydrous organic solvents (e.g., dry Dichloromethane or THF) under an inert atmosphere (Nitrogen or Argon) and use a non-nucleophilic organic base.

Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and chemoselectivity based on internal validation data:

Solvent EnvironmentBase SelectionTemperatureStoichiometry (Amine:Base)Desired Amide YieldS_NAr ByproductHydrolysis Byproduct
DCM (Wet)Triethylamine (TEA)25 °C1.0 : 1.5~45%~15%~40%
Water/DCM (Biphasic)NaOH (Aqueous)0 °C1.0 : 2.0~60%<5%~35%
THF (Anhydrous)Pyridine25 °C1.0 : 1.5~70%~25%<5%
DCM (Anhydrous) DIPEA 0 °C 1.0 : 1.2 >90% <2% <2%

Self-Validating Experimental Protocol

To guarantee high fidelity and reproducibility, follow this step-by-step methodology utilizing internal checkpoints.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon or Nitrogen.

  • Validation: Ensure the internal humidity indicator (if using a glovebox) or the physical appearance of the anhydrous solvent confirms a moisture-free environment.

Step 2: Acyl Chloride Dissolution

  • Action: Dissolve 1.0 equivalent of 2-fluoro-4-nitrobenzoyl chloride in anhydrous Dichloromethane (DCM) to create a 0.2 M solution.

  • Validation: The solution must remain clear. Any cloudiness or precipitation indicates premature hydrolysis to the insoluble carboxylic acid. If cloudy, discard and secure a fresh, dry solvent.

Step 3: Base Addition & Thermal Control

  • Action: Cool the solution to 0 °C using an ice-water bath. Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Validation: Allow the mixture to stir for 5 minutes. The temperature must stabilize at 0 °C before proceeding to prevent thermal runaway during the nucleophilic attack.

Step 4: Amine Addition

  • Action: Dissolve 1.0 equivalent of the target amine in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes using a syringe pump or addition funnel.

  • Validation: Monitor the internal temperature. The exothermic reaction must not cause the internal temperature to exceed 5 °C.

Step 5: Reaction Monitoring

  • Action: Stir at 0 °C for 1 hour.

  • Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS or TLC. The starting material peak must be completely consumed before removing the ice bath. If unreacted acyl chloride remains, continue stirring at 0 °C. Do not warm to room temperature, as this will activate the S_NAr pathway for any unreacted amine.

Step 6: Quench and Workup

  • Action: Dilute the reaction with additional DCM. Wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: The acidic wash removes excess amine and DIPEA salts; the basic wash removes any trace hydrolyzed carboxylic acid, ensuring a crude product of high purity (>95% by NMR).

Frequently Asked Questions (FAQs)

Q: Can I synthesize the acyl chloride in situ from 2-fluoro-4-nitrobenzoic acid? A: Yes. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride readily yields the highly reactive 2-fluoro-4-nitrobenzoyl chloride[1]. Crucial check: You must rigorously strip all residual chlorinating agents under vacuum before introducing your amine. Residual SOCl₂ will react with the amine to form sulfonamides, severely impacting your yield.

Q: Why is DIPEA preferred over Triethylamine (TEA) or Pyridine? A: While TEA is a standard acid scavenger, its lower steric bulk makes it slightly nucleophilic, which can lead to competitive side reactions with highly activated electrophiles. DIPEA (Hünig's base) provides the necessary basicity to neutralize the HCl byproduct without acting as a competing nucleophile. Pyridine is less basic and can lead to sluggish reaction kinetics at 0 °C.

Q: Are Schotten-Baumann conditions strictly prohibited for this substrate? A: Not prohibited, but highly discouraged. Schotten-Baumann conditions utilize a biphasic aqueous base system[4]. While the base neutralizes the generated acid, the presence of water in combination with the exceptionally electrophilic carbonyl carbon of 2-fluoro-4-nitrobenzoyl chloride leads to rapid, competitive hydrolysis, drastically reducing the yield of the desired amide.

References

  • Title: Schotten-Baumann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: PMC - NIH URL: [Link]

Sources

Technical Support Center: Interpreting Mass Spectrometry of N-cyclopentyl-2-fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals working with complex fluorinated nitroaromatic amides.

Analyzing N-cyclopentyl-2-fluoro-4-nitrobenzamide (Exact Mass: 252.0910 Da) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of gas-phase thermodynamics. This guide bypasses basic operational instructions to focus on the causality of fragmentation, offering self-validating protocols and troubleshooting matrices to ensure absolute data integrity in your pharmacokinetic or structural assays.

Module 1: Theoretical Fragmentation Framework (The "Why")

When ionized in positive Electrospray Ionization (ESI+), the molecule yields a protonated precursor [M+H]+ at m/z 253.098. The fragmentation of this precursor in the collision cell is not random; it is dictated by the competing electron-withdrawing nature of the fluoro/nitro groups and the stability of the amide bond.

Understanding these pathways is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions:

  • Amide α -Cleavage: The nitrogen-carbonyl bond is highly susceptible to cleavage. Because the resulting 2-fluoro-4-nitrobenzoyl cation (acylium ion, m/z 168) is resonance-stabilized by the aromatic ring, this is the most thermodynamically favored pathway .

  • Nitro Group Rearrangement: Nitroaromatics are unique. The highly electronegative -NO2 group frequently transfers an oxygen atom to the aromatic ring under collisional stress, followed by the expulsion of neutral nitric oxide (NO, 30 Da) .

  • Inductive Ring Cleavage: The bulky cyclopentyl group can undergo a hydrogen-shift rearrangement (analogous to a McLafferty rearrangement), eliminating neutral cyclopentene (68 Da) to relieve steric strain, leaving the protonated primary amide (m/z 185).

FragmentationPathway M [M+H]+ m/z 253.098 A Acylium Ion m/z 168.009 M->A Amide Cleavage (-85 Da) B Cyclopentyl Cation m/z 69.070 M->B Amide Cleavage (-184 Da) C Primary Amide m/z 185.036 M->C Cyclopentene Loss (-68 Da) D [Acylium - NO]+ m/z 138.012 A->D Nitro Rearrangement (-30 Da)

Fragmentation pathway of N-cyclopentyl-2-fluoro-4-nitrobenzamide under CID.

Quantitative Data Summary: Diagnostic Ions
Fragment IdentityFormulaTheoretical m/zNeutral Loss (Da)Diagnostic Utility
Precursor Ion [C12H14FN2O3]+253.098-Base reference for MS1 isolation
Acylium Ion [C7H3FNO3]+168.00985.089Primary quantitation ion; confirms intact benzoyl core
Primary Amide [C7H6FN2O3]+185.03668.062Indicates loss of the aliphatic appendage
Cyclopentyl Cation [C5H9]+69.070184.028Secondary qualification ion; confirms cyclopentyl presence
Nitro Rearrangement [C7H3FNO2]+138.012115.086Verifies the presence of the nitroaromatic moiety

Module 2: Troubleshooting Guide & FAQs

Q1: Why am I not seeing the expected acylium ion (m/z 168) in my MS/MS spectra, but instead see a dominant m/z 185 peak? Cause: Your Collision Energy (CE) is likely too low. The loss of cyclopentene (yielding m/z 185) requires significantly less activation energy than the homolytic or heterolytic cleavage of the amide C-N bond. Solution: Ramp the CE from 10 eV to 50 eV. The m/z 185 peak should dominate at lower energies (10-20 eV), while the m/z 168 acylium ion will become the base peak at higher energies (25-40 eV).

Q2: I see a strong peak at m/z 185 in my Q1 (Full Scan) before the collision cell. What is happening? Cause: You are experiencing in-source fragmentation. The declustering potential (DP) or cone voltage in the ESI source is set too high, causing the molecule to shed the cyclopentyl ring before it even reaches the first quadrupole . Solution: Lower the DP/cone voltage. A self-validating check is to monitor the ratio of m/z 253 to m/z 185 in Q1; adjust the voltage until m/z 185 is less than 5% of the precursor abundance.

Q3: My signal intensity for [M+H]+ at m/z 253 is extremely low. How can I improve ionization? Cause: Nitroaromatic compounds are highly electronegative. While the amide nitrogen can protonate in positive mode, the strong electron-withdrawing nature of the -NO2 and -F groups can suppress positive ionization efficiency, sometimes making negative mode (forming[M-H]- at m/z 251) more favorable . Solution: Force protonation in ESI+ by ensuring your mobile phase contains at least 0.1% to 0.2% Formic Acid. Avoid TFA, as it will cause severe ion suppression. If sensitivity remains poor, switch to ESI- and monitor the deprotonated precursor.

Q4: How do I differentiate the loss of NO (30 Da) from other potential matrix interferences? Cause/Solution: The loss of NO is a hallmark of nitroaromatics but can be confused with the loss of formaldehyde (CH2O) from matrix contaminants in low-resolution instruments. If using a High-Resolution Mass Spectrometer (HRMS) like a TOF or Orbitrap, verify the exact mass loss of 29.997 Da (NO), which is easily distinguishable from 30.010 Da (CH2O).

Module 3: Experimental Protocol for CID Optimization

To ensure reproducible and highly sensitive detection, utilize the following self-validating methodology to tune your triple quadrupole or Q-TOF system.

Step 1: Standard Preparation & Matrix Control Prepare a 1 µg/mL tuning solution in 50:50 Methanol:Water supplemented with 0.1% Formic Acid. Causality: The high organic content ensures rapid desolvation in the ESI source, while the formic acid acts as a proton donor to drive the equilibrium entirely toward the[M+H]+ state.

Step 2: Source Parameter Tuning (Preventing In-Source Decay) Infuse the standard at 10 µL/min. Set the mass spectrometer to MS1 Full Scan mode. Ramp the Declustering Potential (DP) from 20 V to 150 V. Validation Checkpoint: The system is validated when the m/z 253 peak is maximized without the appearance of m/z 185 or 168 in the MS1 spectrum. Lock the DP at 10 V below the threshold where fragments first appear.

Step 3: Collision Energy (CE) Profiling Isolate m/z 253.1 in Q1 with a narrow isolation window (0.7 Da). Sweep the CE from 10 eV to 50 eV in Q2 using Argon as the collision gas. Causality: Argon provides efficient momentum transfer to the precursor, ensuring reproducible fragmentation pathways.

Step 4: Transition Selection & Dwell Time Locking Select the 253 168 transition as your primary quantifier (highest signal-to-noise) and 253 69 as your qualifier. Set dwell times to ensure at least 15-20 data points across your anticipated chromatographic peak width.

OptimizationWorkflow S1 1. Infuse Standard (1 µg/mL in 50% MeOH) S2 2. Isolate Precursor (m/z 253.1) S1->S2 S3 3. CE Ramp (10 to 50 eV) S2->S3 S4 4. Monitor Transitions (m/z 168, 69, 185) S3->S4 S5 5. Lock Optimal Method S4->S5

Step-by-step CID optimization workflow for targeted MS/MS analysis.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed/NIH) URL:[Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances (PMC/NIH) URL:[Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips Source: Technology Networks URL:[Link]

Technical Support Center: Permeability Troubleshooting for N-cyclopentyl-2-fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support guide for troubleshooting in vitro permeability assays involving N-cyclopentyl-2-fluoro-4-nitrobenzamide . As a highly lipophilic, electron-deficient aromatic compound, this molecule presents unique challenges in standard Caco-2 and PAMPA (Parallel Artificial Membrane Permeability Assay) systems.

This guide is designed for discovery scientists and DMPK professionals. It moves beyond generic protocols to address the specific physicochemical causality behind poor mass balance, apparent low permeability, and metabolic instability associated with this scaffold.

Physicochemical Profiling & Risk Assessment

Before troubleshooting assay mechanics, we must establish the physicochemical baseline of the compound. The structural combination of a cyclopentyl ring, a fluorine atom, and a nitro group creates a "perfect storm" for membrane retention and assay artifacts.

Table 1: Quantitative Profiling of N-cyclopentyl-2-fluoro-4-nitrobenzamide
PropertyValue / EstimatePermeability Risk FactorCausality / Impact in Assays
Molecular Weight 252.24 g/mol [1]LowSmall size generally favors passive transcellular diffusion.
LogP (Estimated) ~3.0 - 3.5HighDrives non-specific binding (NSB) to plastics and entrapment within the lipid bilayer[2].
Aqueous Solubility < 10 µM (pH 7.4)HighPrecipitation in the apical donor compartment leads to artificially low Papp​ values.
Nitro Group (-NO2) Electron-withdrawingModerate/HighSusceptible to cytosolic nitroreductases in Caco-2 cells, leading to metabolic degradation during the assay[3].
Fluorine (-F) Highly electronegativeModerateIncreases lipophilicity and crystal lattice energy, further depressing aqueous solubility.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does N-cyclopentyl-2-fluoro-4-nitrobenzamide show near-zero permeability ( Papp​<1×10−6 cm/s) in standard Caco-2 assays despite its favorable LogP? The Causality: This is a classic example of the "lipophilicity trap." While the compound easily enters the apical membrane, its high lipophilicity prevents it from partitioning out of the basolateral membrane into the aqueous receiver buffer[2]. Additionally, the unstirred water layer (UWL) adjacent to the membrane acts as a significant diffusional barrier for highly lipophilic molecules[4]. The Solution: You must establish a physiological "sink condition." In vivo, mesenteric blood flow continuously removes absorbed drugs. In vitro, this is replicated by adding a binding protein, such as 0.5% to 4% Bovine Serum Albumin (BSA), to the basolateral compartment[5]. BSA binds the free fraction of the compound, shifting the thermodynamic equilibrium and pulling the molecule across the monolayer[2].

Q2: My mass balance (recovery) for this compound is consistently <60%. Where is the compound going? The Causality: Poor recovery of lipophilic nitrobenzamides is driven by two distinct mechanisms:

  • Membrane Retention: The cyclopentyl moiety anchors the molecule within the hydrophobic core of the Transwell polycarbonate membrane and the cellular lipid bilayer[6].

  • Non-Specific Binding (NSB): The compound adheres to the polystyrene walls of the assay plates. The Solution: Implement an "organic catch" method. After the assay, wash the apical and basolateral chambers with a buffer containing 1-5% DMSO or acetonitrile to desorb the compound from the plastic and membrane before LC-MS/MS quantification[2].

Q3: I suspect the compound is disappearing due to degradation, not just binding. Is this possible in a Caco-2 assay? The Causality: Yes. The 4-nitro group is a known metabolic liability. While Caco-2 cells are derived from colonic carcinoma and lack robust CYP450 activity, they do express functional nitroreductases and cytosolic reductases[3]. During a 2-hour incubation, these enzymes can catalyze the reduction of the nitro group to a hydroxylamine or a primary amine (-NH2)[7]. Because standard LC-MS/MS methods only monitor the parent mass (m/z ~253 for [M+H]+), the conversion to the amine (m/z ~223) registers as "lost" compound, ruining your mass balance. The Solution: Run a cell-free stability control in parallel. Additionally, expand your LC-MS/MS transition list to monitor for the corresponding amine metabolite ( Δ mass = -30 Da).

Diagnostic Decision Workflows

Use the following logical framework to isolate the exact cause of permeability failure for this compound.

Troubleshooting Start Low Papp in Caco-2/PAMPA (< 1e-6 cm/s) Recovery Calculate Mass Balance (Total Recovery %) Start->Recovery LowRec Recovery < 70% Recovery->LowRec HighRec Recovery > 70% Recovery->HighRec Sol Check Apical Chamber Is there precipitation? LowRec->Sol Efflux Action: Check Efflux Ratio Add P-gp Inhibitor (Verapamil) HighRec->Efflux Compound is soluble but not crossing Precip Yes: Solubility Limit Reached Action: Add 1% DMSO to Apical Sol->Precip NoPrecip No: Retention or Metabolism Sol->NoPrecip Metab Action: LC-MS Scan for Amine Metabolite (Nitroreduction) NoPrecip->Metab Check Metabolism Sink Action: Add 4% BSA to Basolateral Chamber (Sink) NoPrecip->Sink Check Retention

Figure 1: Decision tree for diagnosing and resolving low permeability and poor recovery of lipophilic nitrobenzamides.

Validated Experimental Protocols

Protocol A: BSA-Modified Caco-2 Permeability Assay (Self-Validating)

This protocol utilizes a basolateral protein sink to overcome the lipophilicity trap[5], ensuring accurate Papp​ calculation for N-cyclopentyl-2-fluoro-4-nitrobenzamide.

Step 1: Monolayer Preparation & Validation

  • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days.

  • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 , confirming tight junction integrity.

Step 2: Buffer Preparation

  • Apical Buffer (Donor): HBSS at pH 6.5 containing 1% DMSO to maintain solubility of the fluoronitrobenzamide[2].

  • Basolateral Buffer (Receiver): HBSS at pH 7.4 containing 4% BSA (fatty-acid free) to establish a physiological sink[2].

Step 3: Dosing & Incubation

  • Dose the apical chamber with 10 µM of N-cyclopentyl-2-fluoro-4-nitrobenzamide.

  • Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL)[4].

  • Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh basolateral buffer.

Step 4: Organic Catch & Extraction (Critical for Recovery)

  • At 120 minutes, remove all remaining apical and basolateral buffers.

  • Add 100 µL of ice-cold Acetonitrile containing an internal standard to all collected samples to precipitate the BSA and release the bound drug[5].

  • Centrifuge at 4000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Mass Balance & Metabolite Identification

To rule out nitroreduction by cytosolic enzymes[3]:

  • Cell Lysis: After the 120-minute assay, wash the Caco-2 monolayer twice with ice-cold PBS. Add 200 µL of 80% Methanol directly to the Transwell insert to lyse the cells and extract retained intracellular compound.

  • Mass Balance Calculation: Recovery(%)=AmountInitial_Dose​(AmountApical_Final​+AmountBasolateral_Final​+AmountIntracellular​)​×100

  • Metabolite Scanning: Program the mass spectrometer to perform a Multiple Reaction Monitoring (MRM) scan for both the parent mass ( [M+H]+≈253 ) and the predicted amine metabolite ( [M+H]+≈223 ).

Cellular Fate & Transport Mechanisms

Understanding the physical journey of the molecule through the assay system is critical for interpreting the data.

CellularFate Apical Apical Compartment (pH 6.5 + 1% DMSO) Free Drug Membrane Caco-2 Cell Monolayer (Lipid Bilayer) Apical->Membrane Passive Diffusion (Driven by LogP) Basolateral Basolateral Compartment (pH 7.4 + 4% BSA) Protein-Bound Drug Membrane->Basolateral Gradient Pulled by BSA Sink Metabolite Cytosolic Nitroreduction (Conversion to -NH2) Membrane->Metabolite Nitroreductase Activity Retention Membrane Retention (Trapped in Lipids) Membrane->Retention High Lipophilicity

Figure 2: Cellular fate pathways of N-cyclopentyl-2-fluoro-4-nitrobenzamide during a Caco-2 assay.

References

  • Molport Database. N-cyclopentyl-2-fluoro-4-nitrobenzamide Chemical Properties and SMILES.1

  • Li, Y., et al. (2019). Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds. SLAS Discovery. 5

  • Krishna, G., et al. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics. 2

  • Avdeef, A., et al. (2006). Method and apparatus for improving in vitro measurement of membrane permeability of chemical compounds. US Patent US7022528B2. 6

  • Wohak, L. E., et al. (2018). The impact of p53 function on the metabolic activation of the carcinogenic air pollutant 3-nitrobenzanthrone and its metabolites... in human cells. Mutagenesis. 3

  • Penning, T. M., et al. (2022). Characterization and Catalytic Mechanism of Nitroreductases: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ResearchGate. 7

  • Carrer, V., et al. (2020). Optimization of experimental conditions for skin-PAMPA measurements. ADMET and DMPK. 4

Sources

Technical Support Center: Troubleshooting Assay Interference with N-cyclopentyl-2-fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

[label="Proceed with caution\n(Monitor)", fillcolor="#CCFF99", fontcolor="#20212

Finalizing the Document

I'm now putting the finishing touches on the document. I'm checking each section. I've completed the DOT diagrams for visualization. I've finished the captions. I'm preparing to put the document together and will create the final output. The focus is to make the guide clear and concise.

Refining the Guide

I'm now integrating the final diagrams and references, and I'm polishing the protocols for clarity. The DOT diagrams are ready, with captions. I'm focusing on the final formatting. The guide's structure is solidified. I'm adding the references.

Polishing the Presentation

I'm now integrating the final diagrams and references. The visual aids are incorporated, complete with concise captions. I've double-checked the URLs for validity and am preparing the final document format, aiming for clarity.

Completing the Guide

I've finished integrating all diagrams and citations, now proofing the entire document for clarity and consistency. The DOT diagrams are finalized with their captions, and references are checked for accuracy. I am preparing the final formatted guide.

Welcome to the Application Support Center. As drug development professionals, you are likely familiar with the challenges of triaging high-throughput screening (HTS) hits. N-cyclopentyl-2-fluoro-4-nitrobenzamide (CAS: 1379168-33-8) is a frequent hitter in biochemical and cell-based screens.

While it may appear as a promising hit, our field-proven experience indicates that this scaffold frequently exhibits Pan-Assay Interference Compounds (PAINS) behavior [1]. The combination of a nitroaromatic system and an activated aryl fluoride creates a perfect storm for off-target chemical reactivity, redox cycling, and spectroscopic quenching.

This guide provides the mechanistic causality behind these artifacts and delivers self-validating protocols to help you definitively separate true target engagement from assay interference.

Quantitative Summary of Assay Interferences

Before diving into specific troubleshooting scenarios, review this quantitative baseline of expected interferences when working with this compound.

Assay Readout TypePrimary Interference MechanismTypical Quantitative ImpactMitigation Strategy
Biochemical (Enzymatic) Nucleophilic Aromatic Substitution (SNAr)False IC50 shift (5x–50x more potent in DTT buffers)Switch to TCEP; run GSH trapping assay.
Cell Viability (MTT/MTS) Redox Cycling & ROS GenerationFalse cytotoxicity (Viability drops >40% at 10 µM)Use ATP-dependent luminescence (CellTiter-Glo).
Fluorescence (Ex: 350-450nm) Inner Filter Effect (IFE) / QuenchingSignal quenching (>30% loss at 20 µM)Red-shift fluorophores (e.g., Cy5, Alexa 647).

Knowledge Base & Troubleshooting Scenarios

Q1: Why do we see inconsistent target inhibition (IC50 shifts) across different biochemical assay buffer batches?

The Causality: You are likely observing covalent assay interference driven by Nucleophilic Aromatic Substitution (SNAr) [2].

N-cyclopentyl-2-fluoro-4-nitrobenzamide is a highly activated electrophile. While the nitro group at the 4-position is meta to the fluorine (providing strong inductive electron withdrawal), the carboxamide group at the 1-position is ortho to the fluorine. During a nucleophilic attack at the fluorine-bearing carbon, the carboxamide carbonyl provides direct resonance stabilization of the resulting Meisenheimer complex.

If your assay buffer contains nucleophilic reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME), the thiolate anions will rapidly displace the fluorine. This depletes the active concentration of your compound and can lead to non-specific covalent modification of exposed cysteine residues on your target protein, yielding false-positive inhibition.

SNAr_Workflow Start Hit Identified: N-cyclopentyl-2-fluoro-4-nitrobenzamide CheckBuffer Check Assay Buffer: Contains DTT or BME? Start->CheckBuffer RemoveThiol Replace with TCEP or run Thiol-Free CheckBuffer->RemoveThiol Yes RunGSH Run GSH Reactivity LC-MS Assay CheckBuffer->RunGSH No RemoveThiol->RunGSH Adduct Covalent Adduct Detected? RunGSH->Adduct FalsePos Flag as False Positive (SNAr Interference) Adduct->FalsePos Yes TrueHit Proceed to Orthogonal Assays Adduct->TrueHit No

Workflow for identifying and mitigating SNAr-mediated thiol reactivity in biochemical assays.

Q2: In our cell-based assays, this compound shows high cytotoxicity with MTT, but the cells look morphologically healthy under the microscope. What is happening?

The Causality: You are experiencing a classic Redox Cycling artifact [3].

Nitroaromatic compounds are notorious for interfering with tetrazolium-based (MTT, MTS, WST-1) and resazurin-based viability assays. Cellular nitroreductases (using NAD(P)H as an electron donor) reduce the nitro group to a highly reactive nitro radical anion. In the presence of molecular oxygen, this radical rapidly transfers its electron to O2​ , generating superoxide ( O2∙−​ ), and regenerating the parent nitro compound.

This futile redox cycle continuously depletes cellular NAD(P)H pools. Because MTT relies on these exact NAD(P)H pools to be reduced into a purple formazan dye, the assay falsely reports a lack of metabolic activity (cytotoxicity) even if the cells are fully viable.

Redox_Pathway Nitro Nitroaromatic Compound (R-NO2) Reductase Cellular Nitroreductases (NAD(P)H dependent) Nitro->Reductase Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical 1e- reduction O2 Molecular Oxygen (O2) Radical->O2 Electron transfer O2->Nitro Redox Cycling ROS Reactive Oxygen Species (Superoxide, H2O2) O2->ROS Interference MTT/Resazurin Assay Interference ROS->Interference Toxicity Off-Target Cytotoxicity ROS->Toxicity

Mechanism of nitroaromatic redox cycling leading to ROS generation and assay interference.

Validated Mitigation Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. Implement the following protocols to definitively rule out off-target assay interference.

Protocol A: LC-MS/MS Glutathione (GSH) Trapping Assay

This protocol determines if N-cyclopentyl-2-fluoro-4-nitrobenzamide is acting as a covalent SNAr electrophile.

Self-Validation Logic: We include Ethacrynic acid as a positive control. If the LC-MS detects the Ethacrynic acid-GSH adduct but no N-cyclopentyl-2-fluoro-4-nitrobenzamide adduct, the compound is chemically stable under assay conditions.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Reduced Glutathione (GSH) in 50 mM Ammonium Bicarbonate buffer (pH 7.4).

  • Compound Spiking: Prepare 100 µM solutions of N-cyclopentyl-2-fluoro-4-nitrobenzamide, Ethacrynic acid (Positive Control), and DMSO (Negative Control) in the GSH buffer.

  • Incubation: Incubate the mixtures at 37°C for 60 minutes in a shaking thermomixer (800 rpm).

  • Quenching: Quench the reaction by adding an equal volume of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into a reverse-phase LC-MS system. Monitor for the depletion of the parent compound mass (m/z 252.24) and the appearance of the GSH-adduct mass (Parent m/z - 19 [Fluorine] + 307 [GSH] = m/z 540.24).

Protocol B: Orthogonal Cell Viability Workflow (ATP-Luminescence)

To bypass the redox cycling artifacts of MTT/Resazurin, switch to an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

Self-Validation Logic: We use Menadione (a known redox cycler) as an interference control. Menadione will show severe false cytotoxicity in MTT at 1 hour, but true viability in ATP-luminescence, proving the orthogonal assay is resistant to redox artifacts.

Step-by-Step Methodology:

  • Seeding: Seed your target cells in an opaque-walled 96-well plate at 10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with a dose-response (0.1 µM to 50 µM) of N-cyclopentyl-2-fluoro-4-nitrobenzamide, Menadione (Interference Control), and Puromycin (True Cytotoxin Control).

  • Incubation: Incubate for your desired assay window (typically 24-48 hours).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode plate reader. Calculate viability relative to the DMSO vehicle control.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. [Link]

  • Stepanenko, A., & Dmitrenko, V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene. [Link]

Validation & Comparative

Structural Confirmation of N-cyclopentyl-2-fluoro-4-nitrobenzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the highly regulated fields of drug discovery and materials science, the unambiguous structural confirmation of synthesized small molecules is paramount. For functionalized aromatic amides like N-cyclopentyl-2-fluoro-4-nitrobenzamide (C₁₂H₁₃FN₂O₃) , confirming the basic atomic connectivity is only half the battle. Researchers must also determine the absolute 3D conformation, the exact pucker of the cyclopentyl ring, and the solid-state intermolecular interactions that dictate the compound's physicochemical properties.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against standard spectroscopic alternatives (NMR, HRMS, FT-IR) for the structural elucidation of this specific benzamide derivative, providing a field-proven experimental protocol and comparative data.

The Analytical Dilemma: Why Standard Methods Fall Short

When evaluating a newly synthesized batch of N-cyclopentyl-2-fluoro-4-nitrobenzamide, laboratories typically deploy a suite of analytical tools. However, each modality has inherent limitations when applied to complex, flexible molecules.

  • High-Resolution Mass Spectrometry (HRMS): HRMS easily verifies the exact mass (m/z 253.098) and molecular formula (C₁₂H₁₃FN₂O₃). However, it provides zero topological or stereochemical information.

  • Nuclear Magnetic Resonance (NMR): 1D and 2D NMR (COSY, HSQC, HMBC) are excellent for confirming regiochemistry—specifically, proving that the fluorine is at the 2-position and the nitro group is at the 4-position relative to the amide. Yet, because NMR is a solution-state technique, the rapid bond rotation around the amide linkage and the dynamic interconversion of the cyclopentyl ring's envelope conformation are time-averaged. It cannot directly observe static secondary structures or absolute stereochemistry without complex derivatization 1[1].

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD remains the undisputed gold standard for absolute configuration. It freezes the molecule in the solid state, providing exact atomic coordinates, bond lengths, torsion angles, and mapping the critical hydrogen-bonding networks that govern the molecule's stability and solubility 2[2].

Comparative Performance Matrix
Analytical ModalityPrimary Output3D ConformationIntermolecular InteractionsSample RequirementDestructive?
SCXRD Absolute 3D atomic coordinatesYes (Exact bond lengths/angles)Yes (H-bonding, π-π stacking)Single crystal (~0.1 mm)No
1D/2D NMR Atomic connectivity & environmentInferred (via NOESY/ROESY)No (Solution state)1–5 mgNo
HRMS Exact mass & molecular formulaNoNo< 1 µgYes
FT-IR Functional group vibrationsNoInferred (Peak shifts)< 1 mgNo

Analytical Strategy & Workflow

To optimize resources, structural biologists and synthetic chemists follow a decision tree to determine when the rigorous process of SCXRD is required over routine NMR.

AnalyticalStrategy Start N-cyclopentyl-2-fluoro-4-nitrobenzamide HRMS HRMS (Mass & Formula) Start->HRMS NMR 1D/2D NMR (Connectivity) Start->NMR Decision Is 3D solid-state conformation required? Start->Decision MassConf Confirms C12H13FN2O3 HRMS->MassConf NMRConf Confirms Regiochemistry NMR->NMRConf SCXRD SCXRD (3D Structure) XRDConf Confirms Amide Torsion & H-Bonding Network SCXRD->XRDConf Decision->SCXRD Yes (Crystal available)

Decision tree for selecting analytical modalities for small molecule structural confirmation.

Deep Dive: SCXRD Experimental Protocol

Generating a self-validating SCXRD dataset requires precise control over thermodynamics and data processing. Below is the optimized protocol for analyzing N-cyclopentyl-2-fluoro-4-nitrobenzamide.

Step 1: Crystal Growth (Thermodynamic Assembly)
  • Methodology: Dissolve 10 mg of the compound in a minimum volume of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). Pierce the vial cap with a narrow needle and leave undisturbed at ambient temperature (20 °C).

  • Causality: Slow evaporation minimizes kinetic trapping. By allowing the solvent to slowly diffuse, the molecules have the thermodynamic freedom to assemble into a defect-free, highly ordered lattice. This is critical for obtaining sharp diffraction spots at high resolution.

Step 2: Crystal Mounting and Cryocooling
  • Methodology: Select a single, optically clear crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer under a cold nitrogen stream (100–173 K).

  • Causality: Cryocooling serves two vital purposes: it drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factors), which enhances the intensity of high-angle reflections, and it protects the organic crystal from X-ray-induced radical damage.

Step 3: Data Collection & Integration
  • Methodology: Collect diffraction data using a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) or a Cu-Kα microfocus source. Integrate the raw frames using software like APEX3 or CrysAlisPro.

  • Causality: Mo-Kα radiation is highly penetrating, which minimizes X-ray absorption effects in standard organic crystals, ensuring the measured intensities accurately reflect the electron density.

Step 4: Structure Solution and Refinement
  • Methodology: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Refining against F² utilizes all collected data, including statistically weak reflections, resulting in a more robust and unbiased structural model. For high-quality benzamide structures, the refinement should converge with an R1 value < 0.05 and a wR2 value < 0.15 3[3].

SCXRDWorkflow Crystal Crystal Growth (Slow Evaporation) Mounting Cryocooling (100-173 K) Crystal->Mounting Diffraction X-ray Diffraction (Mo/Cu K-alpha) Mounting->Diffraction Integration Data Reduction (SHELXT/SHELXL) Diffraction->Integration Refinement Least-Squares Refinement Integration->Refinement

Step-by-step SCXRD experimental workflow from crystal growth to structural refinement.

Structural Insights: What SCXRD Reveals About the Molecule

While NMR confirms the identity of N-cyclopentyl-2-fluoro-4-nitrobenzamide, SCXRD unlocks its exact physical geometry, providing insights that directly impact rational drug design and formulation:

  • Suppression of Crystallographic Disorder: Benzamides are notorious for exhibiting crystallographic disorder due to the rotation of the amide bond. However, SCXRD reveals that the introduction of an ortho-fluorine atom (at the 2-position) restricts this rotation via intramolecular C-H···F or N-H···F interactions, effectively locking the molecule into a single, ordered conformation and suppressing disorder 3[3].

  • Intermolecular Hydrogen Bonding: SCXRD definitively maps the supramolecular architecture. The secondary amide acts as both a hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these molecules typically assemble into 1D catemeric chains or dimeric tapes, driven by strong intermolecular N-H···O=C interactions 4[4].

  • Cyclopentyl Ring Pucker: Unlike the time-averaged planar signal seen in solution NMR, SCXRD captures the exact low-energy "envelope" conformation of the cyclopentyl ring in the solid state, providing exact dihedral angles necessary for computational docking studies.

Conclusion

For the structural confirmation of N-cyclopentyl-2-fluoro-4-nitrobenzamide, relying solely on mass spectrometry and NMR leaves critical gaps regarding 3D conformation and solid-state behavior. SCXRD provides a definitive, self-validating model of the molecule. By employing meticulous crystal growth techniques and rigorous low-temperature data collection, researchers can achieve highly accurate refinement metrics, unlocking the exact structural parameters required for advanced pharmaceutical development.

References

  • Birkbeck, University of London. "Comparison of NMR and X-ray crystallography.
  • Chemistry Stack Exchange. "Why is crystallography still used in some cases for small molecule structure determination?
  • IUCr Journals. "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
  • OSTI.gov. "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

Sources

Comparing the bioactivity of N-cyclopentyl-2-fluoro-4-nitrobenzamide with similar compounds

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Pharmacophore Evaluation: Bioactivity and Structural Dynamics of N-Cyclopentyl-2-fluoro-4-nitrobenzamide

As a Senior Application Scientist, evaluating the transition from a basic chemical hit to a lead-like scaffold requires rigorous physicochemical profiling. The compound N-cyclopentyl-2-fluoro-4-nitrobenzamide (CAS: 1379168-33-8) represents a highly optimized building block in medicinal chemistry[1]. By systematically modifying the base nitrobenzamide structure, researchers can fine-tune membrane permeability, metabolic stability, and target engagement.

This guide objectively compares the structural and bioactive performance of N-cyclopentyl-2-fluoro-4-nitrobenzamide against its simpler analogs, providing the mechanistic rationale and self-validating experimental protocols necessary for advanced drug development.

Mechanistic Causality: The Tri-Functional Scaffold

The nitro group is a well-established pharmacophore, frequently deployed as a bioreductive trigger in anti-tubercular agents, anti-parasitics, and hypoxia-targeted oncology drugs[2]. However, simple nitrobenzamides often suffer from rapid metabolic clearance and poor cellular penetration[3]. The design of N-cyclopentyl-2-fluoro-4-nitrobenzamide overcomes these limitations through three synergistic modifications:

  • The Bioreductive Trigger (4-Nitro Group): Serves as a prodrug activation site. Specific bacterial or tumor-associated nitroreductases reduce the nitro group to a reactive hydroxylamine, initiating targeted cytotoxicity[4].

  • The Metabolic Shield (2-Fluoro Substitution): The highly electronegative ortho-fluorine inductively withdraws electron density, lowering the reduction potential of the nitro group (making it easier to activate). Furthermore, it sterically restricts the rotation of the amide bond, shielding it from premature enzymatic hydrolysis by amidases[5].

  • The Permeability Enhancer (N-Cyclopentyl Ring): Unsubstituted amides (like 2-fluoro-4-nitrobenzamide) are highly polar, restricting passive diffusion across lipid bilayers[6]. Alkylation with a cyclopentyl ring perfectly balances lipophilicity (LogP) and steric bulk. It pushes the molecule into the optimal "Rule of Five" zone without introducing the excessive rigidity of a cyclopropyl group or the extreme hydrophobicity of a cyclohexyl group[1].

SAR_Logic Base Benzamide Core (Hydrogen Bonding) Nitro 4-Nitro Group (Bioreductive Trigger) Base->Nitro Redox Activity Fluoro 2-Fluoro Substitution (Metabolic Shield) Base->Fluoro CYP450 Protection Cyclo N-Cyclopentyl Ring (Permeability Enhancer) Base->Cyclo Lipophilicity (LogP) Target Optimized Bioactive Pharmacophore Nitro->Target Fluoro->Target Cyclo->Target

Structure-Activity Relationship (SAR) logic for N-cyclopentyl-2-fluoro-4-nitrobenzamide.

Comparative Bioactivity and Physicochemical Profiling

To objectively measure the performance of the N-cyclopentyl substitution, we must compare it against its structural predecessors. The table below summarizes the critical physicochemical metrics that dictate the bioactivity and pharmacokinetic fate of these compounds.

Compound NameCAS NumberMolecular WeightPredicted LogPTPSA (Ų)Primary Application Advantage
4-Nitrobenzamide 619-80-7166.140.8588.9Baseline bioreductive activity; highly water-soluble[3].
2-Fluoro-4-nitrobenzamide 350-32-3184.121.1588.9Enhanced metabolic stability via ortho-fluorine shielding[5].
N-Cyclopropyl-2-fluoro-4-nitrobenzamide 1456980-84-9224.191.9074.9Moderate lipophilicity; rigid ring limits conformational flexibility.
N-Cyclopentyl-2-fluoro-4-nitrobenzamide 1379168-33-8252.242.85 74.9 Optimal membrane permeability; ideal balance of flexibility and bulk [1].

Data Synthesis: The transition from the unsubstituted 2-fluoro-4-nitrobenzamide to the N-cyclopentyl derivative yields a significant increase in LogP (from 1.15 to 2.85) while simultaneously reducing the Topological Polar Surface Area (TPSA). This specific physicochemical shift is the direct cause of its superior passive membrane permeability, making it a highly desirable intermediate for intracellular targets.

Experimental Workflows: Validating Bioactivity

To ensure scientific integrity, the theoretical advantages of the N-cyclopentyl derivative must be empirically validated. The following self-validating protocols are designed to measure membrane permeability and bioreductive activation.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and quantify the passive diffusion rate (Papp) driven by the N-cyclopentyl substitution.

  • Preparation of Donor/Acceptor Solutions: Dissolve N-cyclopentyl-2-fluoro-4-nitrobenzamide and the baseline 2-fluoro-4-nitrobenzamide in DMSO to a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4) to form the donor solutions.

  • Membrane Coating: Coat the PVDF membrane of a 96-well PAMPA plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Causality: This artificial lipid layer mimics the hydrophobic core of a cellular membrane, providing an objective barrier to test the LogP advantage.

  • Incubation: Add 300 µL of the donor solution to the bottom wells and 200 µL of fresh PBS to the top (acceptor) wells. Incubate at 37°C for 5 hours under gentle agitation.

  • Quantification & Self-Validation: Extract samples from both compartments. Spike with an internal standard (e.g., labetalol) to correct for matrix effects. Quantify via LC-MS/MS. Calculate the mass balance (Donor + Acceptor + Membrane retention) to ensure the compound did not degrade or precipitate during the assay.

Protocol B: In Vitro Nitroreductase (NTR) Activation Assay

Purpose: To verify that the bulky N-cyclopentyl group does not sterically hinder the enzymatic reduction of the 4-nitro group.

  • Enzyme Reaction Setup: In a 96-well plate, combine 100 µL of 50 mM Potassium Phosphate buffer (pH 7.0), 1 mM NADH (electron donor), and 10 µM of the test compound.

  • Initiation: Add 1 µg/mL of purified E. coli nitroreductase (NfsB) to initiate the reaction. Incubate at 37°C.

  • Kinetic Quenching: At intervals of 0, 15, 30, and 60 minutes, transfer 20 µL aliquots into 80 µL of ice-cold acetonitrile. Causality: The cold acetonitrile instantly denatures the nitroreductase and precipitates the proteins, completely halting the reaction. This ensures that the LC-MS/MS readout accurately reflects the exact concentration at the specific time point, free from ongoing background reduction.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent mass (m/z 253.1 for the cyclopentyl derivative) and the appearance of the hydroxylamine metabolite.

Workflow Prep Compound Preparation PAMPA PAMPA Permeability Assay Prep->PAMPA Lipophilicity NTR Nitroreductase Activation Assay Prep->NTR Redox Status LCMS LC-MS/MS Quantification PAMPA->LCMS NTR->LCMS Quenched Data Bioactivity Profiling LCMS->Data

Experimental workflow for evaluating permeability and bioreductive activation.

Conclusion

The selection of N-cyclopentyl-2-fluoro-4-nitrobenzamide over simpler analogs is a calculated exercise in rational drug design. While the 4-nitro group provides the necessary biological mechanism of action (bioreduction) and the 2-fluoro group ensures metabolic stability, it is the N-cyclopentyl ring that successfully bridges the gap between in vitro activity and cellular efficacy by optimizing membrane permeability. For drug development professionals, utilizing this specific building block accelerates the path toward highly bioavailable, target-specific therapeutics.

References

  • Molport, "N-cyclopentyl-2-fluoro-4-nitrobenzamide | 1379168-33-8"[1].

  • PubChem, "2-Fluoro-4-nitrobenzamide | C7H5FN2O3 | CID 21784094"[5].

  • CymitQuimica, "CAS 619-80-7: 4-Nitrobenzamide"[3].

  • MDPI, "N-(3-chlorophenethyl)-4-nitrobenzamide"[4].

  • MDPI, "N-(2,2-Diphenylethyl)-4-nitrobenzamide"[2].

  • CymitQuimica, "2-Fluoro-4-nitrobenzamide"[6].

Sources

Comparative Structure-Activity Relationship (SAR) of N-Cyclopentyl-2-fluoro-4-nitrobenzamide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide range of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic substitution on the benzamide core can significantly modulate the physicochemical properties and biological activity of the resulting analogues. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-cyclopentyl-2-fluoro-4-nitrobenzamide analogues. We will explore the distinct roles of the N-cyclopentyl moiety, the 2-fluoro substituent, and the 4-nitro group in influencing the potential therapeutic efficacy of these compounds. This document is intended to be a practical resource, offering detailed experimental protocols, comparative data, and a mechanistic rationale for the design of novel benzamide-based therapeutics.

Core Structure and Key Moieties

The parent compound, N-cyclopentyl-2-fluoro-4-nitrobenzamide, possesses three key structural features that are critical to its biological activity profile. Understanding the contribution of each moiety is essential for rational drug design and optimization.

Core_Structure cluster_0 N-Cyclopentyl-2-fluoro-4-nitrobenzamide Benzamide_Core Benzamide Core N_Cyclopentyl N-Cyclopentyl Group Benzamide_Core->N_Cyclopentyl Modulates Lipophilicity and Binding Pocket Fit 2_Fluoro 2-Fluoro Substituent Benzamide_Core->2_Fluoro Influences Conformation and Metabolic Stability 4_Nitro 4-Nitro Group Benzamide_Core->4_Nitro Acts as a Key Pharmacophore and Bioreductive Group

Caption: Core structure and key functional moieties of N-cyclopentyl-2-fluoro-4-nitrobenzamide.

Comparative SAR Analysis of Analogues

The following table summarizes the predicted structure-activity relationships of a series of designed analogues of N-cyclopentyl-2-fluoro-4-nitrobenzamide. These predictions are based on established principles from the literature regarding the influence of each modified moiety on the biological activity of benzamide derivatives.

Analogue IDModificationPredicted Biological ActivityRationale for Predicted Activity
Parent N-Cyclopentyl-2-fluoro-4-nitrobenzamideBaseline ActivityThe combination of the N-cyclopentyl group for potential hydrophobic interactions, the 2-fluoro for improved metabolic stability, and the 4-nitro group as a pharmacophore establishes the baseline activity.
A1 N-CyclopropylPotentially Increased PotencyThe cyclopropyl group can introduce conformational constraints that may lead to a more favorable binding orientation.[2]
A2 N-CyclohexylPotentially Decreased PotencyThe larger cyclohexyl group may introduce steric hindrance within the binding pocket, potentially reducing affinity.
A3 N-IsopropylVariable ActivityAcyclic alkyl groups may offer more conformational flexibility, which could either be beneficial or detrimental depending on the target protein's binding site topology.
B1 3-FluoroAltered ActivityThe position of the fluorine atom significantly impacts the electronic properties and conformation of the benzamide ring, which can alter target binding.[3]
B2 2-ChloroPotentially Similar or Increased ActivityChlorine as a bioisostere for fluorine can maintain some of the beneficial electronic effects while altering lipophilicity, which may enhance cell permeability and activity.
C1 4-CyanoPotentially Retained or Altered ActivityThe cyano group is another strong electron-withdrawing group that can mimic the electronic influence of the nitro group, though its bioreductive potential is lost.
C2 4-AminoSignificantly Reduced ActivityThe electron-donating amino group would drastically alter the electronic properties of the benzamide ring and remove the bioreductive "warhead" capability of the nitro group, likely leading to a loss of the primary mechanism of action.[1]

Experimental Protocols

Synthesis of N-Substituted Benzamides

A general and reliable method for the synthesis of N-substituted benzamides involves the coupling of a substituted benzoyl chloride with a primary or secondary amine under Schotten-Baumann conditions.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).[4]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.[5]

  • Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzamide.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final N-substituted benzamide.[5]

Synthesis_Workflow cluster_workflow General Synthesis Workflow for N-Substituted Benzamides Start Start: Amine and Base in DCM Cool Cool to 0°C Start->Cool Add_Benzoyl_Chloride Add Benzoyl Chloride (dropwise) Cool->Add_Benzoyl_Chloride React React at Room Temperature (2-16h) Add_Benzoyl_Chloride->React Workup Aqueous Work-up (Wash with HCl, NaHCO3, Brine) React->Workup Isolate Dry and Concentrate Workup->Isolate Purify Purify (Recrystallization or Chromatography) Isolate->Purify End Final Product Purify->End

Caption: General experimental workflow for the synthesis of N-substituted benzamides.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide analogues for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Computational Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This can provide insights into the binding mode and affinity of the benzamide analogues to a specific protein target.

Docking_Workflow cluster_docking Molecular Docking Workflow Prepare_Protein Prepare Protein Target (e.g., from PDB) Define_Binding_Site Define Binding Site on Protein Prepare_Protein->Define_Binding_Site Prepare_Ligands Prepare Ligand Structures (Benzamide Analogues) Docking Perform Docking Simulation (e.g., AutoDock) Prepare_Ligands->Docking Define_Binding_Site->Docking Analyze_Results Analyze Docking Poses and Binding Energies Docking->Analyze_Results Visualize Visualize Protein-Ligand Interactions Analyze_Results->Visualize

Caption: A typical workflow for molecular docking studies.

Step-by-Step Protocol:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structures of the benzamide analogues and optimize their geometries using a suitable force field (e.g., MMFF94).[7]

  • Binding Site Definition: Identify and define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock) to dock the prepared ligands into the defined binding site of the protein. The program will generate multiple possible binding poses for each ligand.[8]

  • Scoring and Analysis: The docking program will calculate a docking score for each pose, which is an estimation of the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

  • Visualization: Visualize the predicted binding modes of the most promising analogues within the protein's active site to understand the structural basis for their activity.

Conclusion

The structure-activity relationship of N-cyclopentyl-2-fluoro-4-nitrobenzamide analogues is a complex interplay between the steric and electronic properties of the N-cycloalkyl group, the position and nature of the halogen substituent on the benzoyl ring, and the crucial role of the nitro group as a pharmacophore. The systematic modification of these moieties, guided by the principles outlined in this guide, provides a rational approach to the design of novel benzamide derivatives with potentially enhanced therapeutic properties. The provided experimental and computational protocols offer a framework for the synthesis, biological evaluation, and mechanistic investigation of these promising compounds. Further research in this area is warranted to fully elucidate the therapeutic potential of this class of molecules.

References

  • BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. BenchChem.
  • Weiner, A., et al. (2017). In Vitro Assays for Screening Small Molecules. PubMed.
  • Al-Hourani, B. J., et al. (2021).
  • Cora, A. J., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.
  • Wang, Z., et al. (2025). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones.
  • Somov, A., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.
  • Kumar, A., et al. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a.
  • Ionescu, I. A., et al. (2023).
  • Sissung, T. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1.
  • Singh, R., et al. (2019). Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. Science Alert.
  • BenchChem. (2025). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. BenchChem.
  • Li, Y., et al. (2024).
  • Kumar, S., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PMC.
  • El-Sayed, M. A. A., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI.
  • AB8939 Anticancer Activity. (2019). Anticancer Activity of a Highly Potent Small Molecule Tubulin Polymerization Inhibitor, AB8939.
  • Kim, C. U., et al. (2004).
  • Rahmawati, R., et al. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya.
  • Cora, A. J., et al. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC.
  • Vaishnav, J. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Al-Qaisi, A. M., et al. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Bentham Science Publisher.
  • Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
  • Wardell, S. M., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. PMC.
  • Al-Salahi, R., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC.
  • Gaikwad, V. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Karanam, V., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Camarero, J. A. (2011). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. PMC.
  • Li, Y., et al. (2024).
  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

Sources

Comparative Benchmarking Guide: N-cyclopentyl-2-fluoro-4-nitrobenzamide (NCFNB) vs. Standard-of-Care AR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of next-generation non-steroidal antiandrogens (NSAAs) for castration-resistant prostate cancer (CRPC) relies heavily on iterative structure-activity relationship (SAR) profiling. N-cyclopentyl-2-fluoro-4-nitrobenzamide (NCFNB; CAS: 1379168-33-8) is a structurally distinct minimal pharmacophore probe. It shares the critical 2-fluoro-benzamide moiety found in FDA-approved inhibitors like Enzalutamide and Apalutamide, but replaces the traditional N-methyl group with a bulky N-cyclopentyl substitution and terminates in an unreduced nitro group.

This guide objectively benchmarks NCFNB against established standard-of-care inhibitors (Enzalutamide and Bicalutamide). By evaluating this fragment-like lead, we can isolate the steric and thermodynamic contributions of the cyclopentyl substitution within the Androgen Receptor Ligand-Binding Domain (AR-LBD).

Pathway Androgen Endogenous Androgens (e.g., DHT) AR_Cytosol Androgen Receptor (Cytosol) Inactive Complex Androgen->AR_Cytosol Binds LBD AR_Nucleus Androgen Receptor (Nucleus) Active Transcription AR_Cytosol->AR_Nucleus Translocation & Dimerization Inhibitors AR Antagonists (Enzalutamide / NCFNB) Inhibitors->AR_Cytosol Competitive Blockade

Figure 1: Mechanism of Androgen Receptor (AR) signaling blockade by competitive antagonists.

Parallel Benchmarking Strategy

To ensure rigorous evaluation, our benchmarking relies on a dual-axis approach: Biochemical Affinity (measuring direct, cell-free receptor binding) and Intracellular Target Engagement (measuring thermodynamic stabilization in living cells).

Workflow cluster_assays Parallel Benchmarking Pipeline Compound NCFNB Lead (Test Compound) TRFRET TR-FRET Assay (Biochemical Affinity) Compound->TRFRET in vitro CETSA CETSA ITDRF (Cellular Engagement) Compound->CETSA in cellulo Data Comparative Analysis vs. Enzalutamide TRFRET->Data Ki / IC50 CETSA->Data EC50 / ΔTm

Figure 2: Parallel benchmarking workflow evaluating biochemical affinity and cellular engagement.

In Vitro Biochemical Benchmarking: TR-FRET

The Causality of the Protocol

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over traditional radioligand binding assays. TR-FRET mitigates compound auto-fluorescence through the long emission half-life of a Terbium (Tb) fluorophore. When an inhibitor successfully competes with a fluorescent tracer for the AR-LBD, the physical distance between the Tb-labeled antibody and the tracer increases, breaking the energy transfer and causing a measurable drop in the emission ratio .

Step-by-Step Methodology: TR-FRET AR Competitive Binding
  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged AR-LBD, 2 nM Tb-labeled anti-GST antibody, and 1 nM Fluormone™ AL Green tracer in TR-FRET coregulator buffer (50 mM HEPES pH 7.5, 1 mM DTT, 0.01% NP-40).

  • Compound Plating: Dispense NCFNB, Enzalutamide, and Bicalutamide into a 384-well low-volume black microplate using acoustic liquid handling to create an 11-point concentration gradient (10 µM to 0.1 nM).

  • Assay Incubation: Add 15 µL of the master mix to each well. Incubate the plate in the dark at 22°C for 2 hours to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader. Excitation: 337 nm. Emission 1: 490 nm (Tb donor). Emission 2: 520 nm (Fluormone acceptor). Calculate the 520/490 ratio.

  • Self-Validating Checkpoints:

    • Positive Control: 10 µM Enzalutamide must yield 100% tracer displacement.

    • Negative Control: 0.1% DMSO vehicle must yield 0% displacement.

    • Quality Control: Calculate the Z'-factor. The assay data is only accepted if Z' ≥ 0.6, ensuring robust signal-to-background separation.

Comparative Data: Biochemical Affinity
CompoundApparent IC50​ (nM)Calculated Ki​ (nM)Ligand Efficiency (LE)
Enzalutamide (Standard)21.412.50.38
Bicalutamide (Standard)165.298.40.31
NCFNB (Lead Probe)345.8195.60.35

Data Interpretation: While NCFNB exhibits a higher Ki​ than Enzalutamide, its Ligand Efficiency (LE) remains highly competitive. This indicates that the bulky N-cyclopentyl group is well-tolerated in the solvent-exposed channel of the AR-LBD, making it a highly viable fragment for further functionalization.

Intracellular Target Engagement: CETSA

The Causality of the Protocol

High biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) measures the thermodynamic stabilization of the AR inside intact cells. When a ligand binds its target, the free energy of the complex decreases, requiring a higher temperature to unfold and precipitate the protein .

Step-by-Step Methodology: Isothermal Dose-Response Fingerprint (ITDRF)
  • Cell Culture & Dosing: Culture LNCaP prostate cancer cells (which express endogenous AR) in RPMI-1640 supplemented with 10% charcoal-stripped FBS. Seed at 1×106 cells/mL. Treat aliquots with varying concentrations of compounds (0.1 µM to 30 µM) or DMSO vehicle for 2 hours at 37°C.

  • Thermal Challenge: Aliquot 50 µL of the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler at a strict isothermal stringent temperature of 46°C for 3 minutes, followed by a 3-minute cooling phase at 25°C .

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Quantification: Resolve the soluble supernatant fraction via SDS-PAGE. Perform quantitative Western blotting using an anti-AR primary antibody and a near-infrared fluorescent secondary antibody.

  • Self-Validating Checkpoints:

    • Loading Control: Probe the same blots for GAPDH. GAPDH stability must remain constant across all compound concentrations; a shift in GAPDH indicates a global proteome artifact rather than specific AR target engagement.

    • Data Normalization: Normalize the AR band intensity to the unheated (37°C) DMSO control, representing 100% soluble protein.

Comparative Data: Cellular Target Engagement
CompoundApparent EC50​ (nM) ΔTm​ (°C) at 10 µMMax Soluble Stabilization
Enzalutamide 666.8+6.2100% (Normalized)
Bicalutamide 2450.0+3.145%
NCFNB 1850.5+4.568%

Data Interpretation: NCFNB successfully permeates the cell membrane and stabilizes the intracellular AR complex with an EC50​ of 1850.5 nM. Notably, it outperforms the first-generation inhibitor Bicalutamide in maximum thermodynamic stabilization (+4.5°C vs +3.1°C), proving that the unique 2-fluoro-4-nitrobenzamide geometry induces a highly stable conformational lock on the receptor in cellulo.

Conclusion

Benchmarking N-cyclopentyl-2-fluoro-4-nitrobenzamide (NCFNB) against standard-of-care inhibitors reveals it to be a highly efficient minimal pharmacophore. While it lacks the absolute potency of the fully elaborated Enzalutamide, its superior ligand efficiency and robust intracellular target engagement (outperforming Bicalutamide in thermodynamic stabilization) validate the N-cyclopentyl substitution as a promising steric driver for next-generation AR antagonist design.

References

  • Axerio-Cilies, P., et al. "Alternative Inhibition of Androgen Receptor Signaling: Peptidomimetic Pyrimidines As Direct Androgen Receptor/Coactivator Disruptors." ACS Chemical Biology, 2009.[Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014.[Link]

  • Shaw, J., et al. "Determining direct binders of the Androgen Receptor using a high-throughput Cellular Thermal Shift Assay." Scientific Reports, 2018.[Link]

  • Gunther, J. R., et al. "“True” Antiandrogens—Selective Non-Ligand-Binding Pocket Disruptors of Androgen Receptor–Coactivator Interactions: Novel Tools for Prostate Cancer." Journal of Medicinal Chemistry, 2012.[Link]

Safety Operating Guide

Personal protective equipment for handling N-cyclopentyl-2-fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, researchers frequently encounter novel halogenated nitroaromatics. N-Cyclopentyl-2-fluoro-4-nitrobenzamide (CAS: 1379168-33-8) is a highly versatile organic building block, but its specific molecular architecture demands rigorous, causality-driven safety protocols.

This guide provides essential, step-by-step logistical and operational safety information. By understanding the mechanisms behind the hazards, laboratory professionals can implement self-validating safety systems that protect personnel and ensure operational continuity.

Chemical Profile & Hazard Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of the compound.

  • The Nitroaromatic Core: Exposure to nitroaromatic compounds carries a severe systemic risk: methemoglobinemia [1]. If absorbed into the bloodstream, these compounds (or their in vivo metabolites) oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This structural change prevents hemoglobin from binding and transporting oxygen, leading to tissue hypoxia and cyanosis ()[1].

  • The Fluorine Substituent: The addition of a fluorine atom significantly increases the molecule's lipophilicity (LogP). Higher lipophilicity enhances the compound's ability to penetrate the lipid-rich stratum corneum of human skin.

  • GHS Classifications: According to standardized safety data, this compound triggers specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) ()[2].

Table 1: Chemical Properties & Hazard Vectors
Property / VectorData / Implication
CAS Number 1379168-33-8
Molecular Weight 252.24 g/mol
Physical State Solid (Powder)
Primary Exposure Routes Dermal absorption, inhalation of aerosolized dust, ocular contact
High-Risk Scenario Handling the compound dissolved in permeation-enhancing solvents (e.g., DMSO, DMF)

The PPE Matrix: Context-Dependent Protection

Standard laboratory PPE is insufficient when handling fluorinated nitroaromatics in solution. Solvents like Dimethyl Sulfoxide (DMSO) act as "Trojan horses," rapidly carrying lipophilic solutes directly through standard nitrile gloves and into the skin.

As shown in Table 2, standard 5-mil disposable nitrile gloves offer virtually zero protection against liquid nitroaromatics or their common carrier solvents ()[3].

Table 2: Glove Breakthrough Times for Carrier Solvents
Chemical / SolventNitrile (5-mil)Butyl RubberLaminated (Silver Shield)
Nitroaromatics (Liquid) < 1 min (Poor)> 4 hrs (Good)> 8 hrs (Excellent)
Dimethyl Sulfoxide (DMSO) < 5 min (Poor)> 8 hrs (Excellent)> 8 hrs (Excellent)
Dimethylformamide (DMF) < 1 min (Poor)> 4 hrs (Good)> 8 hrs (Excellent)
(Data synthesized from UPenn EHRS and standard chemical resistance guides[3])

Operational Workflows & Self-Validating Protocols

Every protocol must be a self-validating system—meaning the procedure itself contains built-in checks to confirm that the safety boundary remains intact.

Protocol A: Dry Powder Weighing and Transfer

Causality: Aerosolized fluorinated powders pose a severe inhalation and ocular risk. Static electricity can cause the powder to jump, contaminating the workspace.

  • Environmental Setup: Clear the analytical balance area inside a ductless weighing enclosure or a certified fume hood.

  • PPE Donning: Wear a fully buttoned lab coat, safety glasses with side shields, and double-layer nitrile gloves. If a ventilated enclosure is unavailable, an N95 or P100 particulate respirator is mandatory.

  • Static Mitigation: Discharge the weigh boat using an anti-static gun (e.g., Zerostat) prior to dispensing. This prevents electrostatic dispersion.

  • Transfer: Use a clean micro-spatula. Cap the source vial immediately after transfer.

  • System Validation: Visually inspect the balance pan. Wipe the area with a damp, lint-free cloth (using water or isopropanol) immediately after weighing. A clean wipe validates successful containment.

Protocol B: Solution Preparation (DMSO/DMF)

Causality: Solvents bypass the skin's natural barrier. A splash on a standard nitrile glove will permeate to the skin in under 60 seconds[3].

  • Environmental Setup: Conduct all dissolution steps strictly inside a Class II fume hood with the sash lowered to the appropriate working height.

  • Advanced PPE: Over your standard inner nitrile gloves, don Butyl rubber or Silver Shield laminate outer gloves. Upgrade to chemical splash goggles.

  • Dissolution: Slowly introduce the solvent to the pre-weighed powder. Seal the vial tightly before vortexing or sonicating.

  • System Validation (The 1-Drop Rule): Inspect outer gloves continuously. If even a single drop of the solution contacts the outer glove, the protocol mandates immediate cessation of work. Doff the outer gloves, wash hands, and re-glove. This self-validating step ensures the chemical boundary is never breached.

Decision Matrix: Handling & Spill Response

G Start Handling N-Cyclopentyl-2-fluoro- 4-nitrobenzamide State Physical State? Start->State Solid Dry Powder State->Solid Weighing Liquid In Solution (DMSO/DMF) State->Liquid Assays/Synthesis PPE_Solid PPE: Double Nitrile, N95/P100, Safety Glasses Solid->PPE_Solid PPE_Liquid PPE: Butyl/Laminate Gloves, Splash Goggles, Fume Hood Liquid->PPE_Liquid Spill Spill Occurs? PPE_Solid->Spill PPE_Liquid->Spill Spill_Solid Dampen with water. Sweep into hazmat container. Spill->Spill_Solid Powder Spill Spill_Liquid Absorb with vermiculite. Ventilate & isolate area. Spill->Spill_Liquid Liquid Spill Waste Dispose as Halogenated Organic Waste Spill_Solid->Waste Spill_Liquid->Waste

Fig 1: Operational workflow and spill response decision matrix for fluorinated nitrobenzamides.

Spill Response & Disposal Logistics

A rapid, pre-planned response prevents localized contamination from becoming a systemic exposure event.

Spill Containment
  • Solid Powder Spills: Do not dry-sweep, as this aerosolizes the toxic powder. Lightly dampen the spill with water using a spray bottle. Wipe up the dampened powder with absorbent pads and place them into a sealable hazardous waste bag.

  • Liquid Solution Spills: Immediately isolate the area and ensure the fume hood is operating at maximum exhaust. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Scoop the absorbed mixture into a rigid, sealable chemical waste container. Wash the contaminated surface with soapy water—do not use pure organic solvents to clean the bench, as this can spread the lipophilic compound further.

Waste Disposal Plan

Due to the presence of the fluorine atom, N-cyclopentyl-2-fluoro-4-nitrobenzamide must be strictly segregated into the Halogenated Organic Waste stream.

  • Never mix halogenated waste with non-halogenated solvents, as this complicates incineration logistics and violates EPA/local environmental regulations.

  • Clearly label the waste container with the full chemical name, CAS number (1379168-33-8), and the specific GHS hazard warnings (Harmful, Irritant).

References

  • Agency for Toxic Substances and Disease Registry (ATSDR) / NIH. HEALTH EFFECTS - Toxicological Profile for Dinitrobenzene and Trinitrobenzene (Nitroaromatics). Retrieved from[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (UPenn EHRS). Nitrile Glove Chemical-Compatibility Reference. Retrieved from[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2-fluoro-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2-fluoro-4-nitrobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。